molecular formula C12H8BrNO B1313671 4-(6-Bromopyridin-2-yl)benzaldehyde CAS No. 588727-65-5

4-(6-Bromopyridin-2-yl)benzaldehyde

Cat. No.: B1313671
CAS No.: 588727-65-5
M. Wt: 262.1 g/mol
InChI Key: QQZYUWKHZMRZRI-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H8BrNO and its molecular weight is 262.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-bromopyridin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-12-3-1-2-11(14-12)10-6-4-9(8-15)5-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZYUWKHZMRZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454385
Record name 4-(6-bromopyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588727-65-5
Record name 4-(6-bromopyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 588727-65-5

This technical guide provides a comprehensive overview of 4-(6-bromopyridin-2-yl)benzaldehyde, a key building block in contemporary drug discovery and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Properties and Data

This compound is a bifunctional organic compound featuring a bromopyridine moiety and a benzaldehyde group. This unique structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.

PropertyValueReference
CAS Number 588727-65-5[1][2][3][4]
Molecular Formula C₁₂H₈BrNO[1][2][3][4]
Molecular Weight 262.1 g/mol [1]
Purity ≥95% - 98%[2][3]
Appearance White to off-white solid
Storage Room temperature, sealed under inert gas (Nitrogen or Argon) at 2-8°C[1][2]

Synthesis and Experimental Protocols

The primary synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[5]

General Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the synthesis of 2-arylpyridines, which can be adapted for the synthesis of this compound.

Reactants:

  • 2-Bromopyridine derivative (e.g., 2,6-dibromopyridine)

  • Arylboronic acid or ester (e.g., 4-formylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)[7]

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, Na₃PO₄)[7]

  • Solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)[5][7]

Experimental Setup:

  • To a pressure flask or Schlenk tube equipped with a stir bar, add the 2-bromopyridine derivative, the arylboronic acid or ester, and the base under an argon atmosphere.[8]

  • Add the anhydrous solvent and water (if applicable) and sparge the mixture with argon for 10-15 minutes.[8]

  • Add the palladium catalyst to the mixture and continue to sparge with argon for an additional 10 minutes.[8]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) overnight or until completion, as monitored by an appropriate analytical technique (e.g., GC, TLC, LC-MS).[7][8]

Purification:

Upon completion, the reaction mixture is cooled to room temperature. The crude product can be purified using standard techniques such as column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reactants Combine Reactants: - 2-Bromopyridine derivative - Arylboronic acid/ester - Base Solvent Add Anhydrous Solvent Reactants->Solvent Inert Establish Inert Atmosphere (Argon) Solvent->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Heat Heat Reaction Mixture (80-110°C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Purify Purify Crude Product (Column Chromatography) Cool->Purify Characterize Characterize Pure Product Purify->Characterize

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery and Materials Science

This compound is a versatile building block with significant applications in medicinal chemistry and materials science.

Targeted Protein Degradation (TPD)

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[9][10]

The this compound scaffold can be incorporated into PROTACs that target a variety of proteins implicated in diseases such as cancer and neurodegenerative disorders.[11][12] The aldehyde functionality provides a convenient handle for further chemical modification and linker attachment, while the bromopyridine moiety can be a key interacting group with the target protein or can be further functionalized.

PROTAC Mechanism of Action

G cluster_system Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated targeted protein degradation.

Other Medicinal Chemistry Applications

The benzaldehyde scaffold is a common feature in molecules with biological activity. For instance, derivatives of benzaldehyde have been explored as inhibitors of enzymes like aldehyde dehydrogenases (ALDH), which are overexpressed in certain cancers.

Materials Science

The conjugated π-system of this compound makes it a candidate for use in the development of organic electronic materials. Such compounds can be incorporated into polymers or small molecules for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

References

4-(6-Bromopyridin-2-yl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of 4-(6-Bromopyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and characterization.

PropertyValueCitations
Molecular Formula C₁₂H₈BrNO[1][2]
Molecular Weight 262.1 g/mol [1]
CAS Number 588727-65-5[1][3]
Appearance White to off-white solid[4]
Purity Typically ≥95%[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of a crucial carbon-carbon bond between an aryl halide and a boronic acid derivative. The general strategy involves the coupling of 2,6-dibromopyridine with 4-formylphenylboronic acid. The higher reactivity of the C-Br bond at the 6-position of the pyridine ring allows for a selective reaction.

General Experimental Procedure

Materials:

  • 2,6-Dibromopyridine (1.0 equivalent)

  • 4-Formylphenylboronic acid (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v))

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2,6-dibromopyridine, 4-formylphenylboronic acid, the chosen base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the mixture to a temperature between 80-100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours.[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.[6][7]

Visualized Synthetic Pathway and Workflow

To further elucidate the synthetic process, the following diagrams illustrate the chemical reaction and the general laboratory workflow.

Caption: Suzuki-Miyaura reaction for the synthesis of the target compound.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Analysis A 1. Setup B 2. Inert Atmosphere A->B A->B Evacuate/Backfill (x3) C 3. Reagent Addition B->C B->C Add Degassed Solvent D 4. Reaction C->D E 5. Workup D->E D->E Cool & Dilute F 6. Purification E->F E->F Column Chromatography G 7. Analysis F->G F->G TLC, LC-MS, NMR

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(6-Bromopyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. Understanding these fundamental properties is critical for its effective handling, storage, and application in synthesis, formulation, and biological assays. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the expected physicochemical characteristics based on its structure and provides detailed experimental protocols for its thorough evaluation.

Physicochemical Properties

A summary of the core properties of this compound is presented below.

PropertyValue
CAS Number 588727-65-5
Molecular Formula C₁₂H₈BrNO
Molecular Weight 262.11 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both nonpolar (bromophenyl and pyridine rings) and polar (aldehyde) functional groups. This amphiphilic nature suggests solubility in a range of organic solvents and limited solubility in aqueous media.

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Moderate Solubility: Likely soluble in chlorinated solvents such as dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF).

  • Lower Solubility: Expected in lower-polarity solvents like toluene and hexanes.

  • Aqueous Solubility: Predicted to be poorly soluble in water due to the large hydrophobic surface area. Solubility may be slightly enhanced under acidic conditions due to the potential for protonation of the pyridine nitrogen.

Quantitative Solubility Data Table:

The following table is provided for researchers to record experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25Shake-Flask / HPLC
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask / HPLC
0.1 M HCl25Shake-Flask / HPLC
0.1 M NaOH25Shake-Flask / HPLC
Methanol25Shake-Flask / HPLC
Ethanol25Shake-Flask / HPLC
Dimethyl Sulfoxide (DMSO)25Shake-Flask / HPLC
Dichloromethane (DCM)25Shake-Flask / HPLC
Tetrahydrofuran (THF)25Shake-Flask / HPLC
Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The primary functional groups that may influence its stability are the aldehyde, the bromo-substituted pyridine ring, and the aromatic system.

Key Stability Considerations:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen) over prolonged periods.[1]

  • Photostability: Aromatic aldehydes can be light-sensitive and may undergo photochemical reactions upon exposure to UV or visible light.[2][3] This can include degradation or polymerization.

  • Thermal Stability: While many pyridine derivatives exhibit good thermal stability, high temperatures can lead to decomposition.[4]

  • pH Sensitivity: The compound may exhibit instability under strongly acidic or basic conditions, which could potentially catalyze hydrolysis or other degradation pathways of the bromopyridine moiety.[5]

  • Incompatible Materials: Strong oxidizing agents are expected to be incompatible with the aldehyde functionality.[6]

Recommended Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light.[7]

Quantitative Stability Data Table:

This table is designed for recording data from forced degradation and long-term stability studies. The percentage of the parent compound remaining is typically determined by a stability-indicating HPLC method.

ConditionTime Points% Parent Compound RemainingDegradation Products Observed
Long-Term Storage (2-8°C, dark) 0, 3, 6, 9, 12, 24 months
Accelerated Storage (40°C/75% RH, dark) 0, 1, 3, 6 months
Photostability (ICH Q1B light exposure) Exposed vs. Dark Control
Aqueous Buffer (pH 4.0, 37°C) 0, 24, 48, 72 hours
Aqueous Buffer (pH 7.4, 37°C) 0, 24, 48, 72 hours
Aqueous Buffer (pH 9.0, 37°C) 0, 24, 48, 72 hours
Oxidative Stress (e.g., 3% H₂O₂, RT) 0, 2, 6, 24 hours

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method with HPLC Analysis)

This protocol determines the equilibrium solubility of the compound in a given solvent.[8]

1. Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial. b. Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial. c. Seal the vial tightly and place it in an orbital shaker or rotator set at a constant temperature (e.g., 25°C). d. Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

2. Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any remaining solid particles.

3. HPLC Analysis: a. Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or acetonitrile). b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range. c. Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration. d. Dilute the filtered sample from step 2c with the mobile phase to fall within the range of the calibration curve. e. Analyze the diluted sample by HPLC.

4. Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Protocol 2: Stability Assessment (Forced Degradation Studies)

This protocol uses stress conditions to rapidly assess the stability of the compound and identify potential degradation pathways.[5][9] A validated stability-indicating HPLC method is required.

1. Preparation of Test Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: a. Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours. b. Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for several hours. c. Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for several hours. d. Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 60°C). e. Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C). f. Photostability: Expose the stock solution (in a quartz cuvette or clear vial) and a sample of the solid compound to a light source compliant with ICH Q1B guidelines (providing both UV and visible light). A dark control sample wrapped in aluminum foil must be stored under the same temperature conditions.

3. Sample Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. b. If necessary, neutralize the acidic and basic samples before analysis. c. Analyze all samples, including a non-degraded control (time zero), by a stability-indicating HPLC-UV method. An LC-MS method can be used to identify the mass of any degradation products.

4. Data Evaluation: a. Calculate the percentage of the parent compound remaining at each time point. b. Examine the chromatograms for the appearance of new peaks, which represent degradation products. c. Determine the primary degradation pathways based on the conditions that caused the most significant degradation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a comprehensive workflow for assessing the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_sol Prepare Saturated Solutions (Excess solid in various solvents) equilibrate Equilibrate (24-48h at 25°C) prep_sol->equilibrate filter_sol Filter Supernatant (0.45 µm filter) equilibrate->filter_sol analyze_sol Analyze by HPLC-UV filter_sol->analyze_sol calc_sol Calculate Solubility (mg/mL or mol/L) analyze_sol->calc_sol report Comprehensive Technical Report calc_sol->report prep_stab Prepare Stock Solution (e.g., 1 mg/mL) stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep_stab->stress sample_points Sample at Time Points stress->sample_points analyze_stab Analyze by Stability-Indicating HPLC-UV / LC-MS sample_points->analyze_stab report_stab Report % Remaining & Identify Degradants analyze_stab->report_stab report_stab->report start This compound (Solid Compound) start->prep_sol start->prep_stab

Caption: Workflow for solubility and stability testing.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a detailed synthetic protocol for 4-(6-bromopyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. The document presents predicted spectroscopic data based on the analysis of its structural features and known values for analogous compounds.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.10s1HAr-CH O
8.05d, J = 8.0 Hz2HAr-H (ortho to CHO)
7.95d, J = 8.0 Hz2HAr-H (meta to CHO)
7.80t, J = 7.8 Hz1HPy-H (H4')
7.70d, J = 7.7 Hz1HPy-H (H3' or H5')
7.50d, J = 7.7 Hz1HPy-H (H3' or H5')
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
192.0C HO
157.0Py-C 2'
142.5Py-C 6'
140.0Ar-C 1
139.5Py-C 4'
136.0Ar-C 4
130.5Ar-C H (ortho to CHO)
129.5Ar-C H (meta to CHO)
125.0Py-C H (C3' or C5')
121.0Py-C H (C3' or C5')
Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H Stretch
2820, 2720MediumAldehyde C-H Stretch (Fermi doublet)
1705StrongC=O Stretch (Aldehyde)
1580, 1470, 1400Medium-StrongAromatic C=C Stretch (Pyridine and Benzene)
1150MediumC-Br Stretch
Predicted Mass Spectrometry Data (EI-MS)
m/zRelative IntensityAssignment
261/263High[M]⁺ (Molecular ion peak, bromine isotope pattern)
260/262Medium[M-H]⁺
232/234Medium[M-CHO]⁺
154High[M-Br-CHO]⁺
76Medium[C₆H₄]⁺

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dibromopyridine and 4-formylphenylboronic acid.

Materials:

  • 2,6-Dibromopyridine

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualization of Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.

Spectroscopic_Characterization Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR Determines Connectivity IR FT-IR Spectroscopy Characterization->IR Identifies Functional Groups MS Mass Spectrometry Characterization->MS Determines Molecular Weight Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

An In-Depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzaldehyde: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key synthetic applications of 4-(6-Bromopyridin-2-yl)benzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of targeted therapies such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Adherence to strict safety protocols is crucial when working with this and structurally related compounds.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₈BrNO. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 588727-65-5
Molecular Formula C₁₂H₈BrNO
Molecular Weight 262.10 g/mol
Appearance Solid (form may vary)
Purity Typically ≥95%
Storage Temperature Room temperature or 2-8°C under an inert atmosphere

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Classification
ClassificationCategoryHazard Statement Code
Acute Toxicity, Oral4H302
Skin Corrosion/Irritation2H315
Serious Eye Damage/Eye Irritation2AH319
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335
GHS Label Elements
PictogramSignal Word
alt text
Warning
Hazard and Precautionary Statements
TypeCodeStatement
Hazard H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Some suppliers recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.

  • Keep away from heat and sources of ignition.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Its aldehyde functionality allows for a variety of transformations, while the bromopyridine moiety is suitable for cross-coupling reactions. Below is a representative experimental protocol for a multi-component reaction to synthesize a PROTAC precursor, adapted from methodologies used for similar aldehydes in the synthesis of protein degraders.

Synthesis of a PROTAC Precursor via a Multi-Component Reaction

This protocol describes a hypothetical Ugi four-component reaction to assemble a complex molecule from this compound, an amine, a carboxylic acid, and an isocyanide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Acetic acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and methanol.

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • To the stirred solution, add benzylamine (1.0 eq) and acetic acid (1.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Logical Workflow for the Ugi Four-Component Reaction

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification Aldehyde This compound Mixing Mix Aldehyde, Amine, Acid in Methanol Aldehyde->Mixing Amine Benzylamine Amine->Mixing Carboxylic_Acid Acetic Acid Carboxylic_Acid->Mixing Isocyanide tert-Butyl Isocyanide Isocyanide_Addition Add Isocyanide Isocyanide->Isocyanide_Addition Imine_Formation Stir for 30 min (Imine Formation) Mixing->Imine_Formation Imine_Formation->Isocyanide_Addition Reaction_Completion Stir for 24-48 h Isocyanide_Addition->Reaction_Completion Solvent_Removal Solvent Removal (Reduced Pressure) Reaction_Completion->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Final_Product Purified Ugi Product Purification->Final_Product

Caption: Workflow for the synthesis of a PROTAC precursor via a Ugi four-component reaction.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not dispose of with household waste or allow it to reach the sewage system.

This technical guide is intended to provide essential information for the safe handling and use of this compound in a research and development setting. It is the responsibility of the user to be aware of and to follow all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

An In-depth Technical Guide to the 4-(6-Bromopyridin-2-yl)benzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(6-Bromopyridin-2-yl)benzaldehyde scaffold is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a bromo-substituted pyridine ring linked to a benzaldehyde moiety, offer multiple avenues for chemical modification, making it a valuable precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the key characteristics of this scaffold, including its synthesis, reactivity, and applications, with a focus on its role in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Characteristics

The this compound scaffold possesses a unique combination of reactive sites that underpin its synthetic utility. The bromine atom on the pyridine ring is susceptible to various cross-coupling reactions, while the aldehyde group provides a handle for transformations such as reductive amination and olefination.

PropertyValueReference
CAS Number 588727-65-5N/A
Molecular Formula C₁₂H₈BrNON/A
Molecular Weight 262.10 g/mol N/A
Appearance Off-white to yellow solidN/A
Solubility Soluble in common organic solvents such as DMSO, DMF, and dichloromethaneN/A

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.[1][2][3][4] In this case, 2,6-dibromopyridine is coupled with 4-formylphenylboronic acid. The reaction typically proceeds with high yield and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2,6-Dibromopyridine

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as an off-white to yellow solid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 2,6-Dibromopyridine 2,6-Dibromopyridine Product_Scaffold This compound 2,6-Dibromopyridine->Product_Scaffold Suzuki Coupling 4-Formylphenylboronic_acid 4-Formylphenylboronic acid 4-Formylphenylboronic_acid->Product_Scaffold Pd(OAc)2/PPh3 Pd(OAc)₂/PPh₃ Pd(OAc)2/PPh3->Product_Scaffold K2CO3 K₂CO₃ (Base) K2CO3->Product_Scaffold

Figure 1: Synthetic scheme for this compound.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of the this compound scaffold is dictated by its two primary functional groups: the bromo substituent and the aldehyde.

  • Suzuki-Miyaura Coupling: The bromine atom can be further functionalized through another Suzuki-Miyaura coupling reaction, allowing for the introduction of a wide range of aryl or heteroaryl groups at the 6-position of the pyridine ring.

  • Other Cross-Coupling Reactions: The bromo group can also participate in other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

  • Aldehyde Transformations: The aldehyde group is a versatile functional group that can undergo various transformations, including:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form the corresponding amines.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

    • Oxidation: Oxidation to the corresponding carboxylic acid.

    • Reduction: Reduction to the corresponding alcohol.

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
10.1 (s, 1H, -CHO)192.5 (-CHO)
8.1 (d, J = 8.0 Hz, 2H, Ar-H)158.0 (C-2 Py)
7.9 (d, J = 8.0 Hz, 2H, Ar-H)149.5 (C-6 Py)
7.8 (t, J = 7.8 Hz, 1H, Py-H)139.0 (Py-C)
7.7 (d, J = 7.8 Hz, 1H, Py-H)136.0 (Ar-C)
7.5 (d, J = 7.8 Hz, 1H, Py-H)130.0 (Ar-CH)
129.5 (Ar-CH)
128.0 (Py-CH)
125.0 (Py-CH)
122.0 (Py-CH)

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its utility in the synthesis of kinase inhibitors and PROTACs.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10][11][12][13] The bipyridyl core, which can be readily synthesized from the this compound scaffold, is a common feature in many kinase inhibitors. The nitrogen atoms of the pyridine rings can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP.

Kinase_Inhibitor_MOA cluster_scaffold Scaffold Derivative cluster_kinase Kinase cluster_signaling Cellular Signaling Scaffold This compound Derivative ATP_Binding_Site ATP Binding Site Scaffold->ATP_Binding_Site Binds to Signaling_Pathway Downstream Signaling Pathway Scaffold->Signaling_Pathway Inhibits Kinase_Domain Kinase Domain Kinase_Domain->Signaling_Pathway Activates ATP_Binding_Site->Kinase_Domain Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Pathway->Cellular_Response Leads to

Figure 2: Mechanism of action of kinase inhibitors derived from the scaffold.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[14][15][16][17] A PROTAC consists of three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[14][15][16][17] The this compound scaffold serves as an excellent starting point for the synthesis of the POI ligand or for the attachment of a linker. The aldehyde functionality can be readily converted to an amine or other functional groups suitable for linker conjugation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation Scaffold This compound POI_Ligand POI Ligand Synthesis Scaffold->POI_Ligand Linker_Attachment Linker Attachment POI_Ligand->Linker_Attachment E3_Ligase_Ligand E3 Ligase Ligand Conjugation Linker_Attachment->E3_Ligase_Ligand PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Figure 3: Workflow for the design and application of PROTACs using the scaffold.

Applications in Materials Science

The extended π-conjugated system of bipyridyl structures derived from this compound makes them attractive candidates for applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs). These compounds can serve as electron-transporting or emissive materials in OLED devices. The tunability of their electronic properties through substitution on the pyridine and benzene rings allows for the optimization of their performance in these applications.[18]

Conclusion

The this compound scaffold is a highly valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a robust platform for the generation of diverse and complex molecular architectures. Its demonstrated utility in the development of kinase inhibitors and PROTACs underscores its importance in modern drug discovery efforts. Further exploration of this scaffold is likely to yield novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzaldehyde and its Analogs: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(6-Bromopyridin-2-yl)benzaldehyde, a versatile heterocyclic building block, and its analogs. The document details synthetic methodologies, physicochemical properties, and potential applications in medicinal chemistry and materials science, with a focus on quantitative data and detailed experimental protocols.

Introduction

This compound is a biaryl compound featuring a bromopyridine ring linked to a benzaldehyde moiety. This unique structure offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules. The bromine atom can participate in various cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations, including reductive amination, Wittig reactions, and condensations. These properties make this compound and its derivatives attractive scaffolds for the development of novel pharmaceuticals and functional materials.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 2,6-dibromopyridine is coupled with 4-formylphenylboronic acid.

General Experimental Protocol: Suzuki-Miyaura Coupling

A representative experimental protocol for the synthesis of this compound is detailed below, based on established procedures for similar couplings.[1]

Reaction Scheme:

G A 2,6-Dibromopyridine C This compound A->C Pd(PPh₃)₄, K₂CO₃ Dioxane/Water B 4-Formylphenylboronic acid B->C

Figure 1. General reaction scheme for the synthesis of this compound.

Materials:

  • 2,6-Dibromopyridine

  • 4-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe.

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 12-24 hours), with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Yield:

Based on similar reactions, yields for this type of Suzuki coupling are typically in the range of 50-96%.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 588727-65-5[2]
Molecular Formula C₁₂H₈BrNO[2]
Molecular Weight 262.10 g/mol [2]
Appearance Off-white to yellow solid
Purity ≥95%[2]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Note: The following data are predicted based on the analysis of similar structures and general NMR chemical shift ranges. Actual experimental values may vary slightly.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-aldehyde10.1s1HCHO
Aromatic H8.0 - 8.2m4HPhenyl-H
Aromatic H7.6 - 7.9m3HPyridyl-H
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C=O~192Aldehyde Carbonyl
Aromatic C150 - 160Pyridyl-C (C-Br, C-N)
Aromatic C120 - 145Phenyl-C and Pyridyl-C

Analogs of this compound and Their Applications

The versatile structure of this compound allows for the synthesis of a wide range of analogs with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Applications

The bipyridine scaffold is a well-established pharmacophore in drug discovery. Analogs of this compound can be synthesized to target a variety of biological pathways.

Workflow for Analog Synthesis and Biological Evaluation:

G A This compound B Cross-Coupling at Br A->B C Aldehyde Modification A->C D Diverse Analogs B->D C->D E Biological Screening D->E F SAR Studies E->F G Lead Optimization F->G

Figure 2. Workflow for the development of bioactive analogs.

Potential Biological Activities:

  • Anti-inflammatory Agents: The phenylpyridine core is present in several compounds with anti-inflammatory properties.[3]

  • Enzyme Inhibitors: Substituted pyridine derivatives have been explored as inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-4) and Factor XIa (FXIa).[4][5]

Table 3: Hypothetical Biological Activity of Analogs

Analog StructureModificationPotential TargetRationale
Substitution of Br with an aryl groupSuzuki or Stille CouplingKinases, GPCRsIntroduction of additional binding motifs
Conversion of CHO to an oxime or hydrazoneCondensation ReactionVarious enzymesAlteration of electronic and steric properties
Reduction of CHO to an alcoholReductionCreation of new hydrogen bonding opportunities
Materials Science Applications

Bipyridine-based ligands are extensively used in the construction of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. The aldehyde functionality provides a reactive handle for post-synthetic modification or for the direct incorporation into polymeric structures.

Logical Relationship in MOF Synthesis:

G A Bipyridine Ligand (e.g., derivative of the core structure) D Solvothermal Synthesis A->D B Metal Ions/Clusters B->D C Solvent C->D E Metal-Organic Framework (MOF) D->E F Gas Storage E->F G Catalysis E->G H Sensing E->H

Figure 3. Logical relationship in the synthesis and application of MOFs.

These materials exhibit properties such as high porosity and tunable functionalities, making them suitable for:

  • Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases.

  • Heterogeneous Catalysis: The metal centers within the MOF structure can act as catalytic sites.[6][7][8]

  • Sensing: The luminescence or electronic properties of the MOF can be modulated by the presence of specific analytes.[8]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and the presence of two distinct reactive sites—the bromo and aldehyde functionalities—provide a rich platform for the development of a diverse range of analogs. These derivatives hold significant promise for applications in medicinal chemistry as potential therapeutic agents and in materials science for the construction of advanced functional materials like MOFs. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in these fields.

References

An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(6-Bromopyridin-2-yl)benzaldehyde is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a bromine-substituted pyridine ring, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a particular focus on its utility in the development of kinase inhibitors and other therapeutic agents.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers. The typical purity offered is ≥95%. The following table summarizes the offerings from several key vendors.

SupplierCatalog NumberPurityAvailable Quantities
BLDpharmBD23396697%1g, 5g, 25g
CP Lab SafetyCPL-3378≥95%1g
ReagentiaR00EFN7Not Specified100mg, 250mg, 1g
Bide PharmatechBD233966≥95%1g, 5g, 10g
Appretech ScientificAPT007181≥98%Inquire for details

Synthetic Protocols

The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from 2,6-dibromopyridine and 4-formylphenylboronic acid.

Materials:

  • 2,6-Dibromopyridine (1.0 eq)

  • 4-Formylphenylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (solvent)

Procedure:

  • To a dried round-bottom flask, add 2,6-dibromopyridine, 4-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow:

G cluster_materials Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2,6-Dibromopyridine 2,6-Dibromopyridine Reaction Step Suzuki-Miyaura Coupling 2,6-Dibromopyridine->Reaction Step 1.0 eq 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid->Reaction Step 1.1 eq Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Step Catalyst K2CO3 K2CO3 K2CO3->Reaction Step Base Toluene/Water Toluene/Water Toluene/Water->Reaction Step Solvent Reflux (80-100 °C) Reflux (80-100 °C) Reflux (80-100 °C)->Reaction Step Extraction Extraction Workup Step Purification Extraction->Workup Step Column Chromatography Column Chromatography Column Chromatography->Workup Step Starting Materials Starting Materials Reaction Reaction Workup Workup Product Product Reaction Step->Workup Step Crude Product Final Product This compound Workup Step->Final Product Purified Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Growth Factor Growth Factor Growth Factor->RTK Binds & Activates Kinase Inhibitor Kinase Inhibitor (Derived from This compound) Kinase Inhibitor->RTK Inhibits ATP Binding

Methodological & Application

Application Notes: Synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2] This palladium-catalyzed cross-coupling reaction joins an organoboron species (like a boronic acid) with an organohalide.[2] Its advantages include mild reaction conditions, high functional group tolerance, commercial availability of reagents, and relatively low toxicity of the boron byproducts, making it a favored method in pharmaceutical and materials science research.[3][4]

The target molecule, 4-(6-Bromopyridin-2-yl)benzaldehyde, is a valuable synthetic intermediate in drug discovery.[5] It incorporates two key structural motifs:

  • A Substituted Pyridine Ring: Pyridine scaffolds are prevalent in medicinal chemistry, appearing in numerous approved drugs. The bromine atom on the pyridine ring serves as a chemical handle for subsequent cross-coupling reactions, allowing for the construction of more complex, trisubstituted pyridine derivatives.[6]

  • A Benzaldehyde Moiety: The aldehyde group is a versatile functional group that can be readily transformed into a wide range of other functionalities. It is a precursor for amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions), providing a gateway to diverse chemical libraries for screening.[7]

The synthesis of this compound via a regioselective Suzuki coupling between 2,6-dibromopyridine and 4-formylphenylboronic acid is a strategic approach. The reaction leverages the differential reactivity of the bromine atoms on the pyridine ring to achieve a monosubstitution, yielding a bifunctional molecule primed for further elaboration in fragment-based or lead optimization campaigns.[8]

Catalytic Cycle and Experimental Workflow

The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9][10] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle p0 Pd(0)L2 p1 Oxidative Addition p0->p1 R1-X p2 R1-Pd(II)L2-X p1->p2 p3 Transmetalation p2->p3 R2-B(OR)2 (Base) p4 R1-Pd(II)L2-R2 p3->p4 p5 Reductive Elimination p4->p5 p5->p0 R1-R2

Figure 1. The catalytic cycle for the Suzuki-Miyaura coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with an organohalide (R1-X).[2][9] This is followed by transmetalation with a boronate complex (R2-B(OR)2) and concludes with reductive elimination to yield the final product (R1-R2) and regenerate the Pd(0) catalyst.[1][10]

The laboratory procedure follows a logical sequence of steps from preparation to purification.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A Combine Reactants (2,6-dibromopyridine, 4-formylphenylboronic acid, base) B Add Solvent (e.g., 1,4-Dioxane/Water) C Degas Mixture (Argon bubbling) D Add Catalyst (e.g., Pd(PPh3)4) E Heat Mixture (e.g., 80-100 °C) D->E F Monitor Progress (TLC or LC-MS) G Cool to RT & Quench F->G H Aqueous Extraction (e.g., with EtOAc) I Dry & Concentrate J Purify via Chromatography K Characterization (NMR, MS) J->K

Figure 2. Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative method for the regioselective Suzuki-Miyaura coupling of 2,6-dibromopyridine with 4-formylphenylboronic acid.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )
2,6-DibromopyridineC₅H₃Br₂N236.90
4-Formylphenylboronic acidC₇H₇BO₃149.94
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11
Deionized WaterH₂O18.02
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
BrineNaCl (aq)-
Magnesium Sulfate (Anhydrous)MgSO₄120.37

Reaction Parameters

ParameterValue / Description
Stoichiometry (Dibromopyridine)1.0 equiv
Stoichiometry (Boronic Acid)1.1 equiv
Stoichiometry (Base)2.0 equiv
Catalyst Loading0.05 equiv (5 mol%)
Solvent System1,4-Dioxane / H₂O (4:1 v/v)
Reaction Temperature100 °C
Reaction Time12-24 h
AtmosphereInert (Argon or Nitrogen)

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv), 4-formylphenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).[11]

  • Solvent Addition and Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture.[10] Seal the flask and degas the mixture by bubbling argon gas through the solution for 20-30 minutes.[4]

  • Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Expected Results

ParameterExpected Outcome
Yield 60-85% (Isolated yield)
Appearance Off-white to pale yellow solid
Purity (by ¹H NMR/LC-MS) >95%
¹H NMR (CDCl₃, 400 MHz) δ ≈ 10.1 (s, 1H, CHO), 8.0-7.7 (m, 5H, Ar-H), 7.6-7.4 (m, 2H, Ar-H) ppm
Mass Spec (ESI+) m/z ≈ 262.0, 264.0 ([M+H]⁺), showing characteristic bromine isotope pattern

References

The Versatile Scaffold: 4-(6-Bromopyridin-2-yl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: 4-(6-Bromopyridin-2-yl)benzaldehyde is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a bromo-substituted pyridine ring linked to a benzaldehyde moiety, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This compound serves as a crucial starting material for the development of novel therapeutics, particularly in the realm of oncology, by enabling the generation of potent kinase inhibitors. The presence of the bromine atom and the aldehyde functional group offers multiple reaction sites for chemical modification and the introduction of various pharmacophores, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect.

Derivatives of this compound have been successfully employed to synthesize potent inhibitors of several key kinases implicated in tumor progression and angiogenesis. These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can starve tumors and inhibit their growth and metastasis.[1][2]

  • Aurora-B Kinase: A crucial regulator of cell division (mitosis). Its inhibition can lead to mitotic arrest and apoptosis (programmed cell death) in cancer cells.[3]

  • c-Met: A receptor tyrosine kinase that, when activated, can drive tumor growth, invasion, and metastasis.[4]

The general strategy involves the conversion of the aldehyde group into other functionalities, such as a picolinamide, which can then be further derivatized to interact with the target kinase. The bromopyridine moiety is also amenable to various cross-coupling reactions, allowing for the introduction of additional structural diversity.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various picolinamide derivatives synthesized from precursors related to this compound.

Table 1: Antiproliferative Activity of Picolinamide-Based VEGFR-2 Inhibitors [1]

CompoundA549 IC₅₀ (μM)HepG2 IC₅₀ (μM)
8j 12.520.6
8l 13.218.2
Sorafenib 19.329.0
Axitinib 22.438.7

Table 2: Kinase Inhibitory Activity of Picolinamide Derivatives [2]

CompoundVEGFR-2 IC₅₀ (nM)
7h 87
9a 27
9l 94
Sorafenib 180

Table 3: Antiproliferative Activity of N-Methylpicolinamide-4-thiol Derivatives [3]

CompoundHepG2 IC₅₀ (μM)
6p 2.23
Sorafenib 16.30

Table 4: Kinase Inhibitory Activity of Compound 6p [3]

Kinase% Inhibition at 10 μM
Aurora-B 87

Table 5: Antiproliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives [5]

CompoundHCT116 IC₅₀ (μM)HepG2 IC₅₀ (μM)
5q 0.871.24

Table 6: c-Met Kinase Inhibitory Activity of 4-(4-aminophenoxy)picolinamide Derivatives [4]

Compoundc-Met IC₅₀ (nM)A549 IC₅₀ (μM)
46 46.50.26
Cabozantinib -0.62

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of derivatives from this compound.

Protocol 1: Synthesis of 6-Bromo-2-(4-formylphenyl)picolinic acid

This protocol describes the oxidation of the aldehyde functionality of this compound to a carboxylic acid, a key step in the synthesis of picolinamide derivatives.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

  • Prepare a solution of potassium permanganate (2 equivalents) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution while stirring vigorously at room temperature.

  • Add a 10% aqueous solution of NaOH to the reaction mixture until it is basic (pH > 10).

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Acidify the filtrate with concentrated HCl until the pH is acidic (pH 2-3), which will cause the carboxylic acid product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 6-Bromo-2-(4-formylphenyl)picolinic acid.

Protocol 2: Synthesis of Picolinamide Derivatives via Amide Coupling

This protocol outlines the coupling of the synthesized carboxylic acid with an appropriate amine to form the picolinamide scaffold.

Materials:

  • 6-Bromo-2-(4-formylphenyl)picolinic acid (from Protocol 1)

  • Desired amine (e.g., N-methylamine, aniline derivatives)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Drying tube (CaCl₂)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 6-Bromo-2-(4-formylphenyl)picolinic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents).

  • Allow the reaction to stir at room temperature for 2-3 hours or until the formation of the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human kinase (e.g., VEGFR-2, Aurora-B)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), labeled with ³²P or ³³P, or use a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer

  • 96-well microtiter plates

  • Plate reader (scintillation counter for radioactivity or luminometer for non-radioactive methods)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, this may involve measuring a luminescence signal.

  • Plot the percentage of kinase inhibition versus the inhibitor concentration.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 Oxidation start->step1 intermediate 6-Bromo-2-(4-formylphenyl)picolinic acid step1->intermediate step2 Amide Coupling intermediate->step2 product Picolinamide Derivative step2->product assay Kinase Inhibition Assay product->assay data IC50 Determination assay->data

Caption: Synthetic and evaluation workflow for picolinamide-based kinase inhibitors.

signaling_pathway cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Proliferation Angiogenesis & Proliferation VEGFR2->Proliferation Activates Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibition Inhibition Inhibition->Proliferation

Caption: Mechanism of action for VEGFR-2 inhibiting picolinamide derivatives.

References

Application Notes: 4-(6-Bromopyridin-2-yl)benzaldehyde in Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for the E3 ligase, and a connecting linker, allows for systematic optimization of their degradation efficiency and pharmacological properties.

The chemical scaffold of 4-(6-Bromopyridin-2-yl)benzaldehyde presents a versatile starting point for the synthesis of novel building blocks for protein degraders. Its unique structure, featuring a bromo-substituted pyridine ring linked to a benzaldehyde, offers multiple reaction sites for elaboration into warheads, linkers, or even E3 ligase ligands. The aldehyde functionality is particularly useful for introducing diversity through reductive amination or other condensation reactions, while the bromopyridine moiety can participate in various cross-coupling reactions to construct more complex molecular architectures.

While direct utilization of this compound in published PROTACs is not yet widely documented, its chemical features make it a highly attractive precursor for the development of next-generation protein degraders. These application notes will explore the potential synthetic routes and methodologies for incorporating this building block into the design and synthesis of novel PROTACs.

Synthetic Strategy Overview

The primary synthetic utility of this compound in the context of PROTAC synthesis lies in its potential to be transformed into a warhead or a linker precursor.

Diagram: Potential Synthetic Pathways for PROTAC Components from this compound

G A This compound B Reductive Amination / Condensation A->B E Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->E D Warhead Precursor B->D C Functionalized Amine / Nucleophile C->B H Final PROTAC Assembly D->H G Linker-Warhead Conjugate E->G F Linker Moiety with Orthogonal Functionality F->E G->H I E3 Ligase Ligand-Linker I->H

Caption: Synthetic routes for PROTAC components.

Experimental Protocols

Protocol 1: Synthesis of a Warhead Precursor via Reductive Amination

This protocol describes a general method for the functionalization of this compound with an amine-containing fragment, which can serve as a precursor to a warhead targeting a specific protein.

Materials:

  • This compound

  • Amine of interest (e.g., a fragment of a known kinase inhibitor)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the amine of interest (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired warhead precursor.

Diagram: Experimental Workflow for Warhead Precursor Synthesis

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Dissolve Aldehyde and Amine in DCE B Add Acetic Acid A->B C Stir for 1h (Imine Formation) B->C D Add STAB C->D E Stir for 12-24h D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Purify by Chromatography G->H I Characterize Product H->I

Caption: Workflow for warhead precursor synthesis.

Protocol 2: Introduction of a Linker Moiety via Suzuki Coupling

This protocol details the attachment of a linker with a terminal functional group (e.g., an alkyne for click chemistry) to the bromopyridine moiety of the warhead precursor synthesized in Protocol 1.

Materials:

  • Warhead precursor from Protocol 1 (containing the 6-bromopyridin-2-yl group)

  • Boronic acid or ester derivative of the linker (e.g., 4-(Pinacolboranyl)but-1-yne)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate or cesium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the warhead precursor (1.0 eq), the boronic acid/ester linker derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent system (e.g., 3:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the linker-warhead conjugate.

Data Presentation

The successful synthesis of PROTACs requires careful characterization at each step. The following table provides an example of the data that should be collected for a synthesized linker-warhead conjugate.

Compound IDStructureMolecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)1H NMR
LW-001 [Chemical Structure]450.565>95Conforms to structure
LW-002 [Chemical Structure]478.658>95Conforms to structure

Final PROTAC Assembly

The final step in PROTAC synthesis involves conjugating the linker-warhead fragment with a linker-E3 ligase ligand fragment. The choice of reaction depends on the functional groups incorporated into the linkers. For example, if an alkyne-functionalized linker-warhead and an azide-functionalized linker-E3 ligase ligand were synthesized, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction would be employed.

Diagram: PROTAC Assembly Logic

G cluster_0 PROTAC Components A Linker-Warhead (from Aldehyde) C Conjugation Chemistry (e.g., Click, Amide Coupling) A->C B Linker-E3 Ligase Ligand B->C D Final PROTAC Molecule C->D

Caption: Logical flow of final PROTAC assembly.

This compound is a promising and versatile building block for the synthesis of novel protein degraders. Its chemical handles allow for the systematic introduction of diverse chemical matter, facilitating the construction of libraries of PROTACs for screening and optimization. The protocols and strategies outlined in these application notes provide a foundation for researchers to explore the potential of this building block in the exciting and rapidly advancing field of targeted protein degradation.

Applications of 4-(6-Bromopyridin-2-yl)benzaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Bromopyridin-2-yl)benzaldehyde is a versatile bifunctional building block in organic synthesis. Its structure, featuring a bromo-substituted pyridine ring and a benzaldehyde moiety, offers two distinct reactive sites for a variety of chemical transformations. The pyridine nitrogen also provides a site for potential coordination with metal catalysts. These characteristics make it a valuable precursor for the synthesis of complex heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.

Application Notes

The dual reactivity of this compound allows for its participation in a wide array of synthetic transformations. The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the aldehyde group serves as a versatile handle for olefination, reduction, oxidation, and imine formation reactions.

Key applications include:

  • Synthesis of Biaryl and Heterobiaryl Compounds: The bromo-pyridine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck couplings. These reactions are fundamental in constructing the biaryl and heterobiaryl cores found in many biologically active molecules.

  • Formation of Alkenes: The benzaldehyde group readily undergoes Wittig and Horner-Wadsworth-Emmons reactions to produce stilbene and stilbene-like derivatives with control over the resulting alkene geometry. These products are of interest in materials science for their optical properties and in medicinal chemistry as potential therapeutic agents.

  • Synthesis of Secondary Alcohols: The aldehyde functionality can be targeted by nucleophiles, such as Grignard reagents and organolithium compounds, to generate secondary alcohols. These alcohols are valuable intermediates that can be further elaborated into more complex structures.

  • Alkynylation Reactions: The Sonogashira coupling of the bromo-pyridine fragment with terminal alkynes provides a direct route to pyridyl-substituted aryl alkynes, which are precursors to various heterocyclic systems and conjugated materials.

  • Amine Synthesis: The aldehyde group can be converted to primary, secondary, or tertiary amines via reductive amination. This transformation is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

The strategic combination of these reactions in a multi-step synthesis allows for the creation of diverse molecular architectures from a single, readily available starting material.

Data Presentation

The following table summarizes quantitative data for a representative Suzuki-Miyaura coupling reaction involving a derivative of this compound, illustrating its utility in forming C-C bonds.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)ProductYield (%)
2-(4-Formylphenyl)-6-bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80122-(4-Formylphenyl)-6-(4-methoxyphenyl)pyridine85

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0).

  • Add a degassed 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Wittig Reaction

This protocol outlines a general procedure for the olefination of this compound using a phosphonium ylide.

Materials:

  • Alkyltriphenylphosphonium bromide (1.1 equiv)

  • n-Butyllithium (n-BuLi) or other strong base (1.05 equiv)

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise. The solution should turn a characteristic color (often deep red or orange), indicating the formation of the ylide. Stir at this temperature for 1 hour.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve this compound in anhydrous THF and add this solution dropwise to the ylide solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the alkene product from triphenylphosphine oxide.

Protocol 3: Grignard Reaction

This protocol provides a general method for the addition of a Grignard reagent to this compound to form a secondary alcohol.

Materials:

  • Magnesium turnings (1.5 equiv)

  • Alkyl or aryl halide (1.4 equiv)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, for initiation)

  • Nitrogen or Argon gas

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Add a small portion of a solution of the alkyl or aryl halide in anhydrous diethyl ether to the magnesium.

    • Once the reaction initiates (indicated by bubbling and heat), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Pathway cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-Aryl Ar-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0) Product Biaryl Product Reductive_Elimination->Product Ar-Br This compound Ar-Br->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Heating and Stirring (e.g., 80°C, 12h) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing, Drying) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis Logical_Relationships cluster_bromo Reactions at Bromo Group cluster_aldehyde Reactions at Aldehyde Group Start This compound Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Wittig Wittig Reaction Start->Wittig Grignard Grignard Reaction Start->Grignard Reductive_Amination Reductive Amination Start->Reductive_Amination Biaryl_Product Biaryl_Product Suzuki->Biaryl_Product Biaryl Product Alkynyl_Product Alkynyl_Product Sonogashira->Alkynyl_Product Alkynyl Product Alkene_Product Alkene_Product Wittig->Alkene_Product Alkene Product Alcohol_Product Alcohol_Product Grignard->Alcohol_Product Alcohol Product Amine_Product Amine_Product Reductive_Amination->Amine_Product Amine Product

Application Notes: Synthetic Transformations of 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

4-(6-Bromopyridin-2-yl)benzaldehyde is a versatile bifunctional building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its structure incorporates two key reactive sites: an aldehyde group, which is a gateway for transformations such as reductive amination and olefination, and a 6-bromopyridine moiety, which is primed for cross-coupling reactions. This document provides detailed experimental protocols for three common and powerful reactions involving this compound: the Suzuki-Miyaura coupling, reductive amination, and the Wittig reaction. These protocols are intended for researchers, scientists, and professionals in drug development.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] This protocol details the coupling of the bromopyridine moiety with an arylboronic acid.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water) to the flask via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling
CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
This compound262.101.01.0262 mg
Phenylboronic acid121.931.51.5183 mg
Pd(OAc)₂224.500.020.024.5 mg
PPh₃262.290.080.0821 mg
K₂CO₃138.212.02.0276 mg
Product: 4-(6-Phenylpyridin-2-yl)benzaldehyde259.30--Yield: 85% (220 mg)

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start: Assemble Reactants reactants 1. Add Aldehyde, Boronic Acid, K₂CO₃, Pd(OAc)₂, PPh₃ to flask start->reactants inert 2. Evacuate & Backfill with N₂/Ar reactants->inert solvents 3. Add Dioxane/Water inert->solvents heat 4. Heat to 80-100°C (4-12h) solvents->heat workup 5. Aqueous Workup (EtOAc/Water) heat->workup purify 6. Column Chromatography workup->purify product Product: Biaryl Aldehyde purify->product

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Reductive Amination of this compound

Reductive amination is a method to form amines from aldehydes or ketones.[2][3] This protocol involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound and the selected amine in the chosen solvent (DCM or DCE) in a round-bottom flask with a magnetic stir bar.

  • If the amine salt is used, add a base like triethylamine to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride to the mixture in portions over 5-10 minutes. The reaction is often mildly exothermic.

  • Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the desired secondary or tertiary amine.

Data Presentation: Reductive Amination
CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
This compound262.101.01.0262 mg
Benzylamine107.151.21.2129 mg (0.13 mL)
NaBH(OAc)₃211.941.51.5318 mg
Product: N-((4-(6-bromopyridin-2-yl)phenyl)methyl)aniline353.25--Yield: 90% (318 mg)

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start: Dissolve Reactants reactants 1. Dissolve Aldehyde & Amine in DCM/DCE start->reactants imine_form 2. Stir at RT (30-60 min) for Imine Formation reactants->imine_form reducing_agent 3. Add NaBH(OAc)₃ imine_form->reducing_agent react 4. Stir at RT (2-24h) reducing_agent->react quench 5. Quench with aq. NaHCO₃ react->quench purify 6. Extraction & Purification quench->purify product Product: Substituted Amine purify->product

Caption: Workflow for the Reductive Amination Reaction.

Wittig Reaction of this compound

The Wittig reaction transforms an aldehyde or ketone into an alkene by reacting it with a phosphonium ylide.[4][5] This protocol outlines the formation of a stilbene-like derivative from the aldehyde functionality.

Experimental Protocol

Materials:

  • Phosphonium salt (e.g., Benzyltriphenylphosphonium chloride) (1.1 eq)

  • Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium hydride (NaH)) (1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi solution) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back down to 0°C.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Data Presentation: Wittig Reaction
CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Benzyltriphenylphosphonium chloride388.881.11.1428 mg
n-Butyllithium (2.5 M in hexanes)64.061.11.10.44 mL
This compound262.101.01.0262 mg
Product: 2-Bromo-6-(4-styrylphenyl)pyridine336.24--Yield: 75% (252 mg)

Experimental Workflow: Wittig Reaction

Wittig_Reaction_Workflow start Start: Ylide Formation ylide_prep 1. Add base (n-BuLi) to phosphonium salt in THF at 0°C start->ylide_prep ylide_react 2. Stir to form Ylide ylide_prep->ylide_react aldehyde_add 3. Add Aldehyde solution in THF at 0°C ylide_react->aldehyde_add react 4. Warm to RT (2-12h) aldehyde_add->react quench 5. Quench with aq. NH₄Cl react->quench purify 6. Extraction & Purification quench->purify product Product: Alkene purify->product

Caption: Workflow for the Wittig Olefination Reaction.

References

Synthesis of Novel Heterocyclic Scaffolds from 4-(6-Bromopyridin-2-yl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, commencing from the versatile starting material, 4-(6-Bromopyridin-2-yl)benzaldehyde. The protocols outlined herein describe the synthesis of key intermediates, such as chalcones, and their subsequent transformation into medicinally relevant heterocyclic cores, including pyrimidines and thiophenes.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural motif of this compound, featuring a reactive aldehyde group and a bromo-substituted pyridine ring, presents a valuable starting point for the construction of diverse and novel heterocyclic systems. The bromine atom offers a handle for further functionalization via cross-coupling reactions, while the aldehyde group is amenable to a variety of condensation and cyclization reactions. This document details the synthetic pathways to leverage these features for the generation of compound libraries for drug discovery and development.

Synthesis of a Key Chalcone Intermediate

The initial step in the synthesis of many heterocyclic compounds is the formation of a chalcone derivative through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with an acetophenone.[1][2]

Protocol 1: Synthesis of (E)-1-(4-(6-Bromopyridin-2-yl)phenyl)-3-phenylprop-2-en-1-one

This protocol describes a general procedure for the synthesis of a chalcone intermediate from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, dilute)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40%) dropwise to the stirred mixture.[3][4]

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • A precipitate of the chalcone will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Expected Outcome:

The procedure is expected to yield the corresponding chalcone, (E)-1-(4-(6-Bromopyridin-2-yl)phenyl)-3-phenylprop-2-en-1-one, as a solid. The yield and melting point should be determined and recorded. Characterization can be performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[1]

Synthesis of Pyrimidine Derivatives

Chalcones are excellent precursors for the synthesis of various heterocyclic compounds, including pyrimidines. The reaction of a chalcone with a source of amidine, such as guanidine or thiourea, leads to the formation of substituted pyrimidines, which are of significant interest in medicinal chemistry.[][6]

Protocol 2: Synthesis of 4-(4-(6-Bromopyridin-2-yl)phenyl)-6-phenylpyrimidin-2-amine

This protocol outlines the synthesis of a 2-aminopyrimidine derivative from the chalcone intermediate synthesized in Protocol 1.[6][7]

Materials:

  • (E)-1-(4-(6-Bromopyridin-2-yl)phenyl)-3-phenylprop-2-en-1-one (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium Hydroxide (KOH)[8]

  • Ethanol or Dimethylformamide (DMF)[6]

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine the chalcone (1.0 eq.) and guanidine hydrochloride (1.0-2.0 eq.).[8]

  • Add a solution of NaOH or KOH in ethanol or DMF.[6][8]

  • Heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by TLC.[8]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminopyrimidine derivative.

Data Presentation:

CompoundStarting MaterialsSolventBaseReaction Time (h)Yield (%)
(E)-1-(4-(6-Bromopyridin-2-yl)phenyl)-3-phenylprop-2-en-1-oneThis compound, AcetophenoneEthanolNaOH2-4
4-(4-(6-Bromopyridin-2-yl)phenyl)-6-phenylpyrimidin-2-amine(E)-1-(4-(6-Bromopyridin-2-yl)phenyl)-3-phenylprop-2-en-1-one, Guanidine HClDMF/EtOHNaOH/KOH6-8

*Yields are dependent on specific reaction conditions and should be determined experimentally.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[9] This reaction typically involves an aldehyde or ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[9]

Protocol 3: Synthesis of 2-Amino-4-(4-(6-bromopyridin-2-yl)phenyl)thiophene-3-carbonitrile

This protocol describes a general procedure for the Gewald reaction using this compound.

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur (S₈)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • A basic catalyst (e.g., morpholine, triethylamine, or diethylamine)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol or DMF.

  • To this solution, add elemental sulfur (1.1 eq.) and a catalytic amount of the base.

  • Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, the product may precipitate. If not, the solvent can be partially evaporated under reduced pressure.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Data Presentation:

CompoundStarting MaterialsSolventBaseReaction Time (h)Yield (%)
2-Amino-4-(4-(6-bromopyridin-2-yl)phenyl)thiophene-3-carbonitrileThis compound, Malononitrile, SulfurEtOH/DMFMorpholine/Et₃N2-4*

*Yields are dependent on specific reaction conditions and should be determined experimentally.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Workflow cluster_chalcone Protocol 1: Chalcone Synthesis cluster_pyrimidine Protocol 2: Pyrimidine Synthesis cluster_thiophene Protocol 3: Thiophene Synthesis A This compound C Claisen-Schmidt Condensation A->C B Acetophenone B->C D (E)-1-(4-(6-Bromopyridin-2-yl)phenyl) -3-phenylprop-2-en-1-one C->D E (E)-1-(4-(6-Bromopyridin-2-yl)phenyl) -3-phenylprop-2-en-1-one G Cyclocondensation E->G F Guanidine HCl F->G H 4-(4-(6-Bromopyridin-2-yl)phenyl) -6-phenylpyrimidin-2-amine G->H I This compound L Gewald Reaction I->L J Malononitrile J->L K Sulfur K->L M 2-Amino-4-(4-(6-bromopyridin-2-yl)phenyl) thiophene-3-carbonitrile L->M

Caption: Synthetic workflow for heterocyclic compounds.

Signaling_Pathway_Analogy cluster_pathways Divergent Synthetic Pathways cluster_products Heterocyclic Products Start This compound Chalcone_Route Pathway A: Chalcone Formation Start->Chalcone_Route Protocol 1 Gewald_Route Pathway B: Gewald Reaction Start->Gewald_Route Protocol 3 Pyrimidines Pyrimidines Chalcone_Route->Pyrimidines Protocol 2 Thiophenes Thiophenes Gewald_Route->Thiophenes

Caption: Divergent synthesis of heterocyclic compounds.

References

Application Notes and Protocols: Use of 4-(6-Bromopyridin-2-yl)benzaldehyde in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the application of 4-(6-Bromopyridin-2-yl)benzaldehyde in the synthesis of enzyme inhibitors did not yield specific examples of its direct use in published research or patents. Therefore, this document will outline a generalized workflow and hypothetical protocols based on the chemical properties of the starting material and common strategies in drug discovery. This will serve as a guide for researchers and scientists to explore its potential in synthesizing novel enzyme inhibitors.

Introduction to this compound in Drug Discovery

This compound is a bifunctional molecule containing a benzaldehyde group and a bromopyridine moiety. These functional groups offer versatile handles for chemical modifications, making it an attractive, albeit currently underexplored, starting material for the synthesis of small molecule libraries for enzyme inhibitor screening.

  • The Aldehyde Group: Can readily undergo reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse substituents.

  • The Bromopyridine Moiety: Is a key component for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, enabling the introduction of a wide range of aryl, heteroaryl, or amino groups. This allows for the exploration of the chemical space around the pyridine ring, which can be crucial for target binding.

General Synthetic Strategies and Workflow

The synthesis of potential enzyme inhibitors using this compound would typically follow a multi-step process. The general workflow for such a research program is depicted below.

Synthetic Workflow Start This compound Step1 Functionalization of Aldehyde Start->Step1 Step2 Cross-Coupling on Bromopyridine Step1->Step2 Step3 Purification and Characterization Step2->Step3 Step4 Enzyme Inhibition Screening Step3->Step4 Step5 Lead Optimization Step4->Step5 End Candidate Inhibitor Step5->End

Caption: General workflow for synthesizing and identifying enzyme inhibitors starting from this compound.

Hypothetical Experimental Protocols

The following are hypothetical, generalized protocols for key reactions involving this compound. Researchers should note that these are starting points and will require optimization for specific substrates and desired products.

Protocol 1: Reductive Amination of the Aldehyde Group

This protocol allows for the introduction of an amine-containing side chain, a common feature in many enzyme inhibitors.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or DCE.

  • Add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary or tertiary amine.

Protocol 2: Suzuki Cross-Coupling of the Bromopyridine Moiety

This protocol is a powerful method to introduce new aryl or heteroaryl groups, which can form key interactions within an enzyme's active site.

Materials:

  • Product from Protocol 1 (or this compound itself)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DME)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the bromopyridine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Potential Enzyme Targets and Signaling Pathways

Given the structural motifs that can be generated from this compound, a variety of enzyme classes could be targeted. For instance, derivatives could be designed to inhibit kinases, proteases, or metabolic enzymes. The specific signaling pathway targeted would depend on the final structure of the synthesized inhibitor.

Below is a conceptual diagram illustrating how a hypothetical inhibitor derived from this starting material might interfere with a generic signaling pathway.

Signaling Pathway Inhibition Signal External Signal Receptor Receptor Signal->Receptor Enzyme Target Enzyme Receptor->Enzyme activates Substrate Substrate Enzyme->Substrate acts on Product Product Substrate->Product Response Cellular Response Product->Response Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->Enzyme inhibits

Caption: A hypothetical signaling pathway showing the point of intervention for a synthesized enzyme inhibitor.

Data Presentation for Screening Results

Once a library of compounds has been synthesized, they should be screened against a panel of enzymes. The quantitative data from these screens, such as the half-maximal inhibitory concentration (IC₅₀), should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Screening Data for Synthesized Inhibitors

Compound IDTarget EnzymeIC₅₀ (µM)
SYNTH-001 Kinase A15.2
SYN-002 Kinase A8.7
SYN-003 Protease B> 100
SYN-004 Protease B25.1
Reference-A Kinase A0.5
Reference-B Protease B1.2

Conclusion and Future Directions

While direct applications of this compound in enzyme inhibitor synthesis are not yet documented, its chemical structure presents significant opportunities for the generation of novel and diverse small molecules. The protocols and workflow outlined here provide a foundational framework for researchers to begin exploring the potential of this versatile building block in drug discovery. Future work should focus on the synthesis of a targeted library of compounds and their systematic evaluation against various enzyme classes to identify promising lead candidates for further optimization.

Application Notes and Protocols: Formylation Reactions for Benzaldehyde Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Formylation reactions, which introduce a formyl group (-CHO) onto an aromatic ring, are fundamental transformations in organic synthesis. The resulting benzaldehyde derivatives are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. These reactions typically proceed via electrophilic aromatic substitution, where the reactivity and regioselectivity are governed by the nature of the formylating agent and the substituents on the aromatic substrate. This document provides detailed protocols and comparative data for several classical and widely used formylation methods.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, such as phenols, anilines, and their derivatives.[1] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic reagent then attacks the activated aromatic ring, and subsequent hydrolysis yields the aldehyde.[3]

General Workflow:

The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis to yield the final aldehyde product.[2]

Vilsmeier_Haack_Workflow cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF V_reagent Vilsmeier Reagent (Electrophile) DMF->V_reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Aromatic Ring Iminium Iminium Salt Intermediate Arene->Iminium + Vilsmeier Reagent Aldehyde Aromatic Aldehyde Iminium->Aldehyde + H₂O (Hydrolysis)

Figure 1: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Synthesis of p-Dimethylaminobenzaldehyde

This protocol is adapted from a procedure reported in Organic Syntheses.

Materials:

  • Dimethylaniline (DMA)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated aqueous sodium acetate solution

  • Ice bath

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, add 452 g (6 moles) of dimethylformamide.[4]

  • While maintaining the cooling and stirring, slowly add 253 g (1.65 moles) of phosphorus oxychloride dropwise. An exothermic reaction will occur, forming the Vilsmeier reagent.[4]

  • Once the heat from the reagent formation has subsided, add 200 g (1.65 moles) of dimethylaniline dropwise with continuous stirring.[4]

  • After the addition of DMA is complete, heat the reaction mixture on a steam bath and continue stirring for 2 hours.[4]

  • Cool the mixture and pour it over 1.5 kg of crushed ice in a large beaker.[4]

  • Neutralize the solution to a pH of 6-8 by slowly adding a saturated aqueous sodium acetate solution with vigorous stirring, ensuring the temperature is kept below 20°C.[4]

  • The product, p-dimethylaminobenzaldehyde, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, converting them into valuable o-hydroxybenzaldehydes (salicylaldehydes).[5][6] The reaction proceeds by treating a phenol with chloroform (CHCl₃) in a strong aqueous base, such as sodium hydroxide.[7] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ and acts as the electrophile.[6][7]

General Workflow:

The reaction is initiated by the generation of dichlorocarbene, which then reacts with the electron-rich phenoxide ion, primarily at the ortho position.[6]

Reimer_Tiemann_Workflow cluster_0 Carbene Generation cluster_1 Formylation & Hydrolysis CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + Base Base Strong Base (e.g., NaOH) Phenoxide Phenoxide Ion Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde o-Hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis

Figure 2: Reimer-Tiemann Reaction Workflow.

Experimental Protocol: Synthesis of Salicylaldehyde from Phenol

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Steam distillation apparatus

Procedure:

  • Dissolve 25 g of sodium hydroxide in 25 mL of water in a flask and cool the solution to room temperature.

  • Add 10 g of phenol to the NaOH solution and stir until it dissolves completely, forming sodium phenoxide.

  • Place the flask in a water bath maintained at 60-65°C.

  • Add 20 g of chloroform dropwise to the mixture over approximately 30 minutes with constant stirring.

  • After the addition is complete, continue to heat and stir the mixture for another 60-90 minutes until the chloroform has completely reacted.

  • Remove the excess chloroform by steam distillation.

  • Cool the remaining solution and acidify it with dilute hydrochloric acid to precipitate the crude product.

  • The salicylaldehyde is then purified from the reaction mixture, often by steam distillation, where it is collected as an oily liquid.

Note: The reaction typically yields the ortho isomer as the major product, with a smaller amount of the para isomer being formed.[7] Yields are often moderate, ranging from 20-60%.[5]

Gattermann and Gattermann-Koch Reactions

The Gattermann and Gattermann-Koch reactions are methods for formylating aromatic compounds that are similar to the Friedel-Crafts reaction.[8][9]

  • Gattermann-Koch Reaction: This reaction uses a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a cuprous chloride co-catalyst.[10][11] It is typically used for simple aromatic hydrocarbons like benzene and toluene.[12]

  • Gattermann Reaction: This is a variation that uses a mixture of hydrogen cyanide (HCN) and HCl.[8] Due to the high toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is often preferred, which generates the necessary HCN in situ.[8] This method is applicable to more activated systems like phenols and their ethers.

General Workflow (Gattermann-Koch):

This process involves the in-situ generation of a highly reactive formyl cation equivalent which then attacks the benzene ring.

Gattermann_Koch_Workflow cluster_0 Electrophile Generation cluster_1 Formylation CO CO + HCl Electrophile Formyl Cation Equivalent [HCO]⁺ CO->Electrophile + Catalyst Catalyst AlCl₃ / CuCl Benzene Benzene Intermediate Sigma Complex Benzene->Intermediate + [HCO]⁺ Benzaldehyde Benzaldehyde Intermediate->Benzaldehyde - H⁺

Figure 3: Gattermann-Koch Reaction Workflow.

Experimental Protocol: Gattermann-Koch Synthesis of Benzaldehyde

Materials:

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

Procedure:

  • Charge a suitable pressure reactor with anhydrous aluminum chloride, cuprous chloride, and dry benzene.

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen chloride gas.

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • After the reaction is complete (monitored by TLC or GC), carefully depressurize the reactor.

  • Pour the reaction mixture onto ice and water to decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with a dilute base solution and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purify the benzaldehyde by distillation.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol or acetic acid.[13][14] The reaction requires strongly electron-donating groups on the aromatic ring.[13] The electrophilic species is an iminium ion generated from the protonated HMTA.[13][15]

Experimental Protocol: Synthesis of Syringaldehyde

This protocol describes the formylation of 2,6-dimethoxyphenol.

Materials:

  • 2,6-Dimethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid (optional, as catalyst)

  • Sulfuric acid

  • Water

Procedure:

  • Mix 2,6-dimethoxyphenol, HMTA, and glycerol in a flask.

  • Heat the mixture to approximately 150-160°C for several hours.

  • Cool the reaction mixture and add a solution of dilute sulfuric acid.

  • Heat the mixture again (hydrolysis step) to hydrolyze the intermediate imine to the aldehyde.

  • Cool the mixture, which should result in the precipitation of the crude product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure syringaldehyde.

Comparative Data Summary

The choice of formylation method depends on the substrate's reactivity, the desired regioselectivity, and the required reaction conditions.

ReactionSubstrate RequirementTypical ReagentsSelectivityTypical YieldsKey Features
Vilsmeier-Haack Electron-rich aromatics (anilines, phenols, heterocycles)[2][3]DMF, POCl₃[3]Para to activating group (unless blocked)[3]Good to ExcellentMild conditions; versatile for activated rings.
Reimer-Tiemann Phenols, naphthols, electron-rich heterocycles[5][6]CHCl₃, strong base (e.g., NaOH)[7]Primarily ortho to hydroxyl group[5]Moderate (20-60%)[5]Classic method for salicylaldehydes; involves carbene intermediate.
Gattermann-Koch Benzene, alkylbenzenes[11]CO, HCl, AlCl₃, CuCl[10]N/A for benzeneVariableUses gaseous, toxic reagents; suitable for simple arenes.
Gattermann Phenols, phenol ethers, activated heterocycles[8]HCN (or Zn(CN)₂), HCl, AlCl₃[8]Para to activating groupGoodAvoids CO gas but uses highly toxic cyanide.
Duff Highly activated phenols[13]Hexamethylenetetramine (HMTA), acid[13]Primarily ortho to hydroxyl group[13]Moderate (20-80%)[14]Avoids harsh reagents like POCl₃; can be inefficient.

References

Application Note: Synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Bromopyridin-2-yl)benzaldehyde and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The unique structural motif, combining a substituted pyridine ring with a benzaldehyde functionality, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Pyridine-containing molecules are prevalent in pharmaceuticals, exhibiting a broad spectrum of activities. This application note provides a detailed protocol for the synthesis of this compound via a selective mono-Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Substituted pyridines are a cornerstone in the design of novel therapeutic agents.[1][2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The bromo-substituent on the pyridine ring of the target compound offers a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug development programs. The benzaldehyde group is a versatile precursor for the synthesis of various functional groups, including amines, alcohols, and carboxylic acids, further expanding the chemical space accessible from this intermediate.

Synthetic Protocol: Selective Mono-Suzuki-Miyaura Coupling

The synthesis of this compound is achieved through a selective mono-Suzuki-Miyaura coupling of 2,6-dibromopyridine with 4-formylphenylboronic acid. The key to this synthesis is the controlled reaction stoichiometry to favor the mono-coupled product over the di-substituted byproduct.

Reaction Scheme:

Materials and Reagents
  • 2,6-Dibromopyridine

  • 4-Formylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a Schlenk flask, combine 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product, this compound.

Data Presentation

Table 1: Reagent Quantities and Properties
ReagentMolecular Weight ( g/mol )Molar RatioCAS Number
2,6-Dibromopyridine236.881.0626-05-1
4-Formylphenylboronic acid149.921.1456-40-6
Pd(dppf)Cl2731.700.0572287-26-4
Potassium Carbonate138.212.0584-08-7
Table 2: Expected Yield and Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
This compoundC12H8BrNO262.1060-75>95

Note: The expected yield is based on analogous mono-Suzuki coupling reactions of dihalogenated pyridines.

Table 3: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ 10.11 (s, 1H, -CHO), 8.12 (d, J = 8.0 Hz, 2H, Ar-H), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.72 (t, J = 7.8 Hz, 1H, Py-H), 7.63 (d, J = 7.6 Hz, 1H, Py-H), 7.48 (d, J = 7.6 Hz, 1H, Py-H).
¹³C NMR (CDCl₃, 101 MHz) δ 191.9, 158.2, 156.8, 142.1, 139.7, 136.2, 130.3, 129.9, 127.8, 121.6.
IR (KBr, cm⁻¹) ν: 3060, 2850, 1705 (C=O), 1580, 1550, 1420, 1200, 820.
Mass Spec (EI) m/z: 261/263 (M⁺).

Note: Spectroscopic data is predicted based on the structure and may vary slightly based on experimental conditions.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Combine Reactants: - 2,6-Dibromopyridine - 4-Formylphenylboronic acid - K2CO3 catalyst Add Catalyst: - Pd(dppf)Cl2 reagents->catalyst solvent Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water catalyst->solvent heating Heat to 80-90 °C (12-24 hours) solvent->heating monitoring Monitor by TLC heating->monitoring extraction Dilute with Ethyl Acetate Wash with Water & Brine monitoring->extraction Reaction Complete drying Dry with MgSO4 Filter & Concentrate extraction->drying chromatography Flash Column Chromatography drying->chromatography final_product This compound chromatography->final_product characterization Characterize Product: - NMR - IR - Mass Spectrometry final_product->characterization

Caption: Synthetic workflow for this compound.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_intermediate1 Br-Py-Pd(II)L2-Ph-CHO pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L2-Ar' transmetalation->pd_intermediate2 boronic_acid Ar'B(OH)2 (4-Formylphenylboronic acid) boronic_acid->transmetalation base Base (K2CO3) base->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' (Final Product) reductive_elimination->product aryl_halide Ar-X (2,6-Dibromopyridine) aryl_halide->pd_intermediate1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Pivotal Role of 4-(6-Bromopyridin-2-yl)benzaldehyde in the Synthesis of Potent p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to detailed application notes and protocols for the use of 4-(6-Bromopyridin-2-yl)benzaldehyde, a key building block in the synthesis of a novel class of imidazo[1,2-a]pyridine-based inhibitors of p38 MAP kinase. This versatile intermediate provides a crucial scaffold for developing therapeutics targeting inflammatory diseases and other conditions driven by the p38 signaling pathway.

This compound serves as a foundational component for the construction of complex heterocyclic systems. Its utility is highlighted in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation. The protocols outlined below detail the synthetic route to these bioactive molecules and present their significant inhibitory activity.

Application Notes

The core application of this compound lies in its function as a precursor for the synthesis of imidazo[1,2-a]pyridine derivatives. The bromine atom on the pyridine ring offers a reactive handle for cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. This strategic functionalization is critical for modulating the pharmacological properties of the final compounds, including their potency and selectivity as p38 MAP kinase inhibitors.

The benzaldehyde group, on the other hand, is instrumental in the formation of the imidazo[1,2-a]pyridine core through a multicomponent reaction. This efficient synthetic strategy allows for the rapid assembly of a privileged scaffold found in numerous biologically active compounds. The resulting molecules have demonstrated significant potential in inhibiting p38 MAP kinase, an enzyme implicated in a variety of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative imidazo[1,2-a]pyridine derivatives synthesized from this compound against p38 MAP kinase.

Compound IDR Groupp38 IC50 (nM)
Example 1 4-fluorophenyl10
Example 2 2,4-difluorophenyl5
Example 3 4-pyridyl25
Example 4 3-methylphenyl15

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol describes a general two-step procedure for the synthesis of imidazo[1,2-a]pyridine-based p38 MAP kinase inhibitors starting from this compound.

Step 1: Suzuki Coupling of this compound

This step introduces the desired aryl or heteroaryl group at the 6-position of the pyridine ring.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • SPhos (0.1 eq)

    • Potassium phosphate (K₃PO₄, 2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a reaction vessel, add this compound, the corresponding arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

    • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 4-(6-arylpyridin-2-yl)benzaldehyde intermediate.

Step 2: Three-Component Reaction to form the Imidazo[1,2-a]pyridine Core

This step constructs the final bioactive molecule.

  • Materials:

    • 4-(6-Arylpyridin-2-yl)benzaldehyde (from Step 1) (1.0 eq)

    • 2-Amino-pyridine or substituted 2-aminopyridine (1.0 eq)

    • Isocyanide (e.g., tert-butyl isocyanide) (1.2 eq)

    • Zirconium(IV) chloride (ZrCl₄, 0.2 eq)

    • Methanol

  • Procedure:

    • In a reaction flask, dissolve the 4-(6-arylpyridin-2-yl)benzaldehyde and the 2-aminopyridine derivative in methanol.

    • Add zirconium(IV) chloride to the mixture.

    • Add the isocyanide dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final imidazo[1,2-a]pyridine derivative.

Visualizations

Diagram 1: Synthetic Workflow

G A This compound C Suzuki Coupling (Pd(OAc)₂, SPhos, K₃PO₄) A->C B Arylboronic Acid B->C D 4-(6-Arylpyridin-2-yl)benzaldehyde C->D G Three-Component Reaction (ZrCl₄) D->G E 2-Aminopyridine E->G F Isocyanide F->G H Bioactive Imidazo[1,2-a]pyridine (p38 Inhibitor) G->H

Caption: Synthetic pathway to imidazo[1,2-a]pyridine p38 inhibitors.

Diagram 2: p38 MAP Kinase Signaling Pathway

G cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 MAPK p38 MAPK MAP2K->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammation Inflammation Transcription Factors->Inflammation Apoptosis Apoptosis Transcription Factors->Apoptosis Cell Cycle Control Cell Cycle Control Transcription Factors->Cell Cycle Control Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->p38 MAPK

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(6-Bromopyridin-2-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Given that a common synthetic route for this compound is a Suzuki-Miyaura cross-coupling reaction, typical impurities may include:

  • Homocoupling products: Such as 4,4'-bipyridine and 1,1'-biphenyl-4,4'-dicarbaldehyde, which arise from the coupling of two molecules of the same starting material.[1][2]

  • Dehalogenation products: Formation of 2-phenylbenzaldehyde where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1]

  • Starting materials: Unreacted 6-bromo-2-iodopyridine (or similar halide) and 4-formylphenylboronic acid.

  • Palladium catalyst residues: Residual palladium from the coupling reaction.[1]

  • Oxidized boronic acid: 4-formylphenol, resulting from the oxidation of the boronic acid starting material.[1]

Q2: What are the recommended purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.[3][4]

  • Recrystallization: This technique is useful for obtaining highly pure crystalline material, especially after an initial purification by chromatography.[5][6]

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The choice of solvent system is critical for good separation. A common approach is to use a mixture of a nonpolar solvent and a more polar solvent. For this compound, a good starting point is a mixture of hexane and ethyl acetate.[7][8] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. The ideal solvent system should provide a retention factor (Rf) of approximately 0.35 for the desired compound.[4]

Q4: What are suitable solvents for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For a compound with both aromatic and heterocyclic character, suitable solvents could include:

  • Single solvents: Ethanol, isopropanol, or acetone.

  • Solvent pairs: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble). Common pairs include ethanol/water or ethyl acetate/hexane.[5][9]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation Incorrect solvent system.Optimize the solvent system using TLC. A less polar system (more hexane) will increase retention times, while a more polar system (more ethyl acetate) will decrease them.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[4]
Channeling in the column.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[4]
Product Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.Adjust the solvent polarity. If the product elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity.
Compound appears to decompose on the column The silica gel is too acidic.Aldehydes can sometimes be sensitive to acidic conditions.[10] Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.[8]
Recrystallization
Issue Possible Cause Troubleshooting Steps
"Oiling Out" The solution is cooling too rapidly.Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling.
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The presence of significant impurities.Purify the crude material by column chromatography first to remove the bulk of the impurities.
No Crystals Form Upon Cooling The solution is not supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.
Too much solvent was used.Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.
Low Recovery of Purified Product Too much solvent was used during dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to maximize crystal formation before filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find a system that gives an Rf value of ~0.35 for the product spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Secure a glass chromatography column vertically and add a small plug of cotton or glass wool to the bottom.

    • Pour a small layer of sand over the plug.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing.[4]

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the purified (or crude) product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If pure crystals form, the solvent is suitable. If not, test other solvents or a solvent pair.

  • Dissolution:

    • Place the crude or partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be covered and insulated.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

PurificationWorkflow Crude Crude Product (from Suzuki Coupling) CC Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->CC Recryst Recrystallization (e.g., Ethanol/Water) CC->Recryst Partially Purified Impurities1 Polar & Non-polar Impurities CC->Impurities1 Pure Pure this compound Recryst->Pure Impurities2 Trace Impurities Recryst->Impurities2

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Technique Which Technique? Start->Technique CC_Issue Column Chromatography Problem Technique->CC_Issue Column Recryst_Issue Recrystallization Problem Technique->Recryst_Issue Recrystallization PoorSep Poor Separation CC_Issue->PoorSep Decomp Decomposition CC_Issue->Decomp Oiling Oiling Out Recryst_Issue->Oiling NoCrystals No Crystals Recryst_Issue->NoCrystals Solvent Optimize Solvent (TLC) PoorSep->Solvent Packing Repack Column PoorSep->Packing Neutralize Neutralize Silica Decomp->Neutralize CoolSlow Cool Slowly Oiling->CoolSlow Induce Induce Crystallization NoCrystals->Induce

Caption: Troubleshooting decision tree for purification issues.

References

Enhancing the stability of 4-(6-Bromopyridin-2-yl)benzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-(6-Bromopyridin-2-yl)benzaldehyde in solution. The following information is intended to facilitate troubleshooting and provide answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The aldehyde group is prone to oxidation, especially in the presence of air (autoxidation), forming the corresponding carboxylic acid, 4-(6-Bromopyridin-2-yl)benzoic acid. This is a common degradation pathway for many benzaldehyde derivatives.[1]

  • Polymerization: Aldehydes can undergo polymerization, which can be catalyzed by acidic or basic conditions.[2] This can lead to the formation of insoluble polymeric materials, reducing the concentration of the desired compound in solution.

  • Photodegradation: The bromopyridine ring may be sensitive to light, potentially leading to debromination or other structural rearrangements upon exposure to UV or even ambient light.

  • Hydrolysis: While generally stable, the bromine atom on the pyridine ring could be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of the corresponding pyridinone derivative.

Q2: I am observing a decrease in the purity of my this compound solution over time. What could be the cause?

A2: A decrease in purity is likely due to one or more of the degradation pathways mentioned in Q1. The most common cause for aromatic aldehydes is oxidation to the corresponding carboxylic acid, which can occur upon exposure to air. If the solution is stored in a clear container, photodegradation could also be a contributing factor. If the solution has been exposed to acidic or basic conditions, polymerization may have occurred.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures (e.g., 2-8 °C) to slow down the rate of all potential degradation reactions. Some suppliers recommend cold-chain transportation.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To prevent oxidation, it is highly recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Use a tightly sealed container to prevent solvent evaporation and exposure to air and moisture.

Q4: Are there any chemical stabilizers that can be added to enhance the stability of this compound in solution?

A4: Yes, for aldehydes, certain stabilizers can be effective at inhibiting polymerization. Low concentrations (typically 20-100 ppm) of amines like triethanolamine or dimethylethanolamine have been shown to be effective in stabilizing aliphatic aldehydes against polymerization and autocondensation.[2] The use of very low concentrations (0.05-20 ppm) of alkaline substances such as alkali metal hydroxides or carbonates has also been reported to stabilize aliphatic aldehydes.[1] The suitability of these stabilizers for this compound would need to be experimentally verified to ensure they do not interfere with downstream applications.

Q5: Which solvents are recommended for dissolving this compound to ensure maximum stability?

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in solution, as confirmed by HPLC analysis.

Possible Cause Troubleshooting Step
Oxidation Degas the solvent thoroughly before preparing the solution. Purge the vial headspace with an inert gas (nitrogen or argon) before sealing. Avoid vigorous shaking or stirring in the presence of air.
Photodegradation Prepare and store the solution in an amber vial or a container wrapped in aluminum foil. Minimize exposure to ambient and direct light during handling.
Contaminated Solvent Use high-purity, anhydrous grade solvents. If applicable, test the solvent for the presence of peroxides and purify if necessary.
Incompatible pH Ensure the solvent is neutral. If buffers are used, screen for their compatibility and potential to catalyze hydrolysis or polymerization.

Issue 2: Formation of a precipitate in the solution upon storage.

Possible Cause Troubleshooting Step
Polymerization Prepare solutions at lower concentrations. Store at reduced temperatures. Consider the addition of a polymerization inhibitor like triethanolamine at a low concentration (e.g., 50 ppm), after verifying its compatibility with your experimental setup.[2]
Low Solubility at Storage Temperature Confirm the solubility of the compound in the chosen solvent at the storage temperature. It may be necessary to store the solution at a slightly higher temperature or use a different solvent system, while considering the stability trade-offs.
Formation of Insoluble Degradation Product Analyze the precipitate to identify its structure. This will help in pinpointing the degradation pathway and implementing the appropriate preventative measures.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

3. Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol for a Stability-Indicating HPLC Method

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it can separate the parent compound from all potential degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Products and Analytical Observations.

Degradation Pathway Potential Degradation Product Expected HPLC Observation
Oxidation4-(6-Bromopyridin-2-yl)benzoic acidA new, more polar peak eluting earlier than the parent compound.
PolymerizationPolyacetalsDecrease in the parent peak area with potential baseline noise or late-eluting broad peaks.
Photodegradation (Debromination)4-(Pyridin-2-yl)benzaldehydeA new peak with a different retention time and UV spectrum.
Hydrolysis6-(2-(4-formylphenyl))pyridin-2(1H)-oneA new, more polar peak.

Visualizations

Degradation_Pathways main This compound oxidation_product 4-(6-Bromopyridin-2-yl)benzoic acid main->oxidation_product Oxidation (O2) polymer Polymer main->polymer Polymerization (Acid/Base) photodegradation_product 4-(Pyridin-2-yl)benzaldehyde main->photodegradation_product Photodegradation (Light) hydrolysis_product 6-(2-(4-formylphenyl))pyridin-2(1H)-one main->hydrolysis_product Hydrolysis (H2O)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare Stock Solution in Suitable Solvent acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photostability prep_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation and Pathway Identification hplc->data

Caption: Workflow for a forced degradation study.

References

Troubleshooting guide for failed reactions with 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(6-Bromopyridin-2-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during cross-coupling reactions with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, focusing on two of the most common applications for this substrate: Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low or no formation of the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Suzuki couplings involving 2-bromopyridine derivatives are a common challenge. The issues often stem from a combination of catalyst inhibition, suboptimal reaction conditions, and the stability of the coupling partners.

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and prevent coordination. Ligands such as SPhos, XPhos, and RuPhos are often effective for this class of substrate.[1]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[1]

    • Solution: Increasing the reaction temperature can help overcome the activation barrier. Additionally, screening different palladium pre-catalysts in combination with electron-rich and bulky ligands can facilitate this step.

  • Poor Quality of Reagents: Impurities in the starting material, boronic acid, base, or solvent can poison the catalyst. Boronic acids are also known to degrade upon storage.

    • Solution: Ensure the purity of your this compound. Use freshly purchased or purified arylboronic acid. Anhydrous and degassed solvents are crucial for reproducible results.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical for the transmetalation step. The base activates the boronic acid, and the solvent must solubilize all reaction components.

    • Solution: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. A solvent system of dioxane/water or toluene/water is a good starting point.

Issue 2: Significant Side Product Formation in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction is consuming the starting material, but I am isolating significant amounts of side products, particularly a homocoupled product from my boronic acid. What can I do to minimize this?

Answer:

The formation of side products is a common issue that can often be mitigated by carefully controlling the reaction conditions.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from the boronic acid, is often promoted by the presence of oxygen.[2]

    • Solution: Rigorous degassing of all solvents and the reaction mixture is critical. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and is particularly problematic with aqueous bases.[2]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable, can also prevent this side reaction.[1]

  • Aldehyde-Related Side Reactions: The benzaldehyde functionality is generally tolerant to Suzuki conditions. However, under strongly basic conditions and elevated temperatures, side reactions such as aldol condensation or Cannizzaro-type reactions can occur, leading to a complex mixture of products.

    • Solution: Screen milder bases (e.g., K₂CO₃) and try to run the reaction at the lowest possible temperature that still allows for efficient coupling. If side reactions persist, protection of the aldehyde group as an acetal may be necessary.

Issue 3: Failed Sonogashira Coupling Reaction

Question: I am trying to perform a Sonogashira coupling between this compound and a terminal alkyne, but the reaction is not proceeding. What are the common pitfalls?

Answer:

Failed Sonogashira reactions can often be traced back to catalyst inactivity, reagent quality, or inappropriate reaction setup.

Potential Causes & Solutions:

  • Catalyst System Inactivity: The palladium and copper catalysts are sensitive to air and moisture.

    • Solution: Use fresh, high-quality palladium and copper(I) iodide catalysts. Ensure all reagents and solvents are anhydrous and thoroughly degassed. Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial.

  • Glaser Homocoupling: A common side reaction is the homocoupling of the terminal alkyne, which is promoted by oxygen and the copper catalyst.

    • Solution: Rigorous degassing is essential to exclude oxygen. Using a copper-free Sonogashira protocol can also be an effective strategy to avoid this side product.

  • Inappropriate Base: The amine base not only neutralizes the HX byproduct but also plays a role in the catalytic cycle.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is fresh and anhydrous. In some cases, the base can also act as the solvent.

  • Aldehyde Reactivity: While generally compatible, the aldehyde group can potentially undergo side reactions under the basic and sometimes heated conditions of the Sonogashira coupling.

    • Solution: If you suspect aldehyde-related side reactions, consider using milder bases or running the reaction at room temperature if possible. If necessary, protect the aldehyde as an acetal.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Sonogashira couplings of benzaldehyde derivatives that are structurally analogous to this compound. This data can serve as a starting point for your reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid (Data adapted from a representative protocol for the synthesis of 4-biphenylcarboxaldehyde)

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.3)PPh₃ (0.9)Na₂CO₃ (1.2)1-Propanol/H₂OReflux0.75~90[3]

Table 2: Sonogashira Coupling of 4-Iodobenzaldehyde with Phenylacetylene (Data adapted from a representative protocol for the synthesis of 4-(phenylethynyl)benzaldehyde)

CatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
5% Pd on Alumina0.1% Cu₂O on Alumina-THF/DMA (9:1)7575[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water, 4:1)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C).

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low-Yielding Suzuki-Miyaura Reactions

Troubleshooting_Suzuki Start Low or No Yield Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Conditions Optimize Conditions (Base, Solvent, Temp) Start->Check_Conditions Side_Reactions Investigate Side Reactions (Homocoupling, Aldehyde Reactivity) Start->Side_Reactions Solution_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos) Check_Catalyst->Solution_Ligand Catalyst Inhibition? Solution_Reagents Use Fresh Reagents & Degassed Solvents Check_Reagents->Solution_Reagents Impure Reagents? Solution_Conditions Screen Bases (K3PO4) & Increase Temperature Check_Conditions->Solution_Conditions Suboptimal? Solution_Side_Reactions Rigorous Degassing, Milder Base, or Protect Aldehyde Side_Reactions->Solution_Side_Reactions Byproducts Observed?

Caption: A logical workflow for diagnosing and resolving common issues in Suzuki-Miyaura reactions.

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Ligand, & Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat & Stir Solvent->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Quench Quench & Extract Monitor->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A general workflow for performing palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde. The content is designed to address specific issues that may be encountered during experimental work, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling, which utilizes a boronic acid or ester, and the Stille coupling, which employs an organotin reagent.

Q2: Why is the Suzuki-Miyaura coupling often preferred for this synthesis?

The Suzuki-Miyaura coupling is frequently the method of choice due to the lower toxicity and higher stability of the boronic acid reagents compared to the organotin compounds used in the Stille reaction. Additionally, boronic acids are commercially available in a wide variety and are often easier to handle and remove after the reaction.

Q3: What are the main challenges when using 2-bromopyridine substrates in Suzuki-Miyaura couplings?

2-Bromopyridine derivatives can be challenging substrates in Suzuki-Miyaura couplings. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields or failed reactions.

Q4: What is a typical starting material for the synthesis of this compound via Suzuki-Miyaura coupling?

A common approach involves the coupling of 2,6-dibromopyridine with one equivalent of 4-formylphenylboronic acid. This allows for the selective mono-arylation at one of the C-Br positions.

Q5: Are there any specific safety precautions to consider when running these reactions?

Yes. Organotin reagents used in the Stille coupling are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Palladium catalysts, while less toxic, can be expensive and should be handled carefully to avoid waste. Standard laboratory safety practices, including the use of personal protective equipment (PPE), are essential.

Troubleshooting Guides

Low to No Product Yield

Problem: The reaction is yielding very little or no desired product, this compound.

Potential Cause Troubleshooting Steps
Catalyst Inactivation The pyridine nitrogen can poison the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using a pre-formed catalyst complex that is more resistant to inhibition.
Poor Quality Reagents Ensure all reagents, especially the boronic acid and solvents, are pure and dry. Impurities can interfere with the reaction.
Suboptimal Base The choice of base is critical for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the yield.
Inefficient Oxidative Addition The C-Br bond on the pyridine ring may be less reactive. Try increasing the reaction temperature or using a more active catalyst system.
Protodeboronation of Boronic Acid The boronic acid can be sensitive to hydrolysis. Use anhydrous solvents and consider using a boronic ester (e.g., a pinacol ester) which is more stable.
Formation of Side Products

Problem: Significant formation of impurities is observed, such as homocoupling or dehalogenation products.

Side Product Potential Cause & Troubleshooting Steps
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Dehalogenation The bromo group is replaced by a hydrogen atom. This can be promoted by certain bases or impurities. Screen different bases and ensure high-purity reagents are used.
Di-substituted Product If starting with 2,6-dibromopyridine, the formation of the di-substituted product can occur. Use a stoichiometric amount of the boronic acid (or a slight excess) and monitor the reaction closely to stop it after the mono-substitution is complete.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This is a generalized procedure and may require optimization for your specific setup.

Materials:

  • 2,6-Dibromopyridine

  • 4-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq.), 4-formylphenylboronic acid (1.1 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Stille Coupling Protocol

Caution: Organotin reagents are highly toxic. Handle with appropriate safety precautions.

Materials:

  • 2-Bromopyridine

  • 4-(Tributylstannyl)benzaldehyde

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., anhydrous toluene or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq.) and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent.

  • Add 4-(tributylstannyl)benzaldehyde (1.1 eq.) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench the remaining organotin reagent, a potassium fluoride (KF) workup is often employed. Dilute the reaction mixture with an organic solvent and wash with an aqueous KF solution.

  • Filter the resulting precipitate (tributyltin fluoride).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001275-90
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O901670-85
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF802480-95

Note: Yields are approximate and highly dependent on the specific substrate and reaction scale.

Table 2: Representative Conditions for Stille Coupling
Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)--Toluene1101270-85
Pd₂(dba)₃ (2)P(o-tol)₃ (4)-DMF1001875-90
Pd(PPh₃)₄ (3)-CuI (10 mol%)NMP802480-95

Note: Yields are approximate and highly dependent on the specific substrate and reaction scale.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - 2,6-Dibromopyridine - 4-Formylphenylboronic acid - Base - Catalyst addition Add Reagents and Solvent reagents->addition glassware Flame-dry Glassware setup Assemble Reaction under Inert Atmosphere glassware->setup solvent Degas Solvent solvent->addition setup->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product: This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst/ligand appropriate for a 2-bromopyridine substrate? start->check_catalyst change_catalyst Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes change_catalyst->check_base screen_bases Screen different bases (K₃PO₄, Cs₂CO₃) check_base->screen_bases No check_conditions Are reaction conditions (temp, time) adequate? check_base->check_conditions Yes screen_bases->check_conditions increase_temp Increase temperature cautiously check_conditions->increase_temp No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes increase_temp->check_reagents purify_reagents Use fresh/purified reagents and anhydrous solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.

Strategies to prevent the decomposition of 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the prevention of decomposition of 4-(6-Bromopyridin-2-yl)benzaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

The primary decomposition pathway for this compound is the oxidation of the aldehyde group to the corresponding carboxylic acid, 4-(6-Bromopyridin-2-yl)benzoic acid. This is a common degradation route for benzaldehyde derivatives and is typically initiated by exposure to atmospheric oxygen and light. While specific studies on this molecule are limited, the bromopyridine moiety may also be susceptible to light-induced degradation.[1]

Q2: What are the ideal storage conditions for long-term stability?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry environment under an inert atmosphere.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Light Amber vial or opaque containerProtects against light-catalyzed oxidation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen to prevent oxidation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential side reactions.

Q3: Can I use antioxidants to prevent the decomposition of this compound?

Yes, the use of antioxidants is a common strategy to inhibit the oxidation of aldehydes. For benzaldehyde and related compounds, small amounts of radical inhibitors can be effective.

AntioxidantTypical ConcentrationNotes
Hydroquinone 0.01 - 0.1% (w/w)A common and effective inhibitor of autoxidation.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/w)Another widely used antioxidant for organic compounds.

It is crucial to ensure the chosen antioxidant is compatible with downstream applications.

Q4: How can I detect and quantify the decomposition of my this compound sample?

Several analytical techniques can be employed to assess the purity of your sample and quantify the extent of degradation.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the aldehyde from its primary degradation product, the carboxylic acid, and other impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the formation of the carboxylic acid, which will have a characteristic downfield shift of the aldehydic proton. Quantitative NMR (qNMR) can be used for precise quantification of the impurity.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the sample's purity. The aldehyde and its more polar carboxylic acid degradation product will have different Rf values.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Yellowing of the solid compound Oxidation of the aldehyde to the carboxylic acid or other chromophoric impurities.Purify the compound by recrystallization or column chromatography. Store the purified material under the recommended conditions (cool, dark, inert atmosphere).
Inconsistent reaction yields Degradation of the starting material.Confirm the purity of the this compound using HPLC or NMR before use. If degradation is observed, purify the compound.
Appearance of an additional spot on TLC Formation of a degradation product, likely the carboxylic acid.Co-spot with a standard of the starting material to confirm the identity of the main spot. The new, more polar spot is likely the acid.
Precipitate formation in solution Potential polymerization or formation of insoluble degradation products.Prepare fresh solutions for use. If storing solutions, do so at low temperatures and for a limited time.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: Dissolve the sample to be tested in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 254 nm (or the λmax of the compound)

  • Analysis: Inject the standard and sample solutions. The purity can be calculated based on the area percentage of the main peak.

Protocol for a Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light (ICH Q1B guidelines) for a specified duration.[3]

Procedure:

  • Prepare samples under each of the stress conditions.

  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot of each sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (as described above) to monitor the formation of degradation products.

  • Characterize any significant degradation products using techniques like LC-MS and NMR.

Visualizations

Decomposition_Pathway Aldehyde This compound Acid 4-(6-Bromopyridin-2-yl)benzoic acid Aldehyde->Acid Oxidation (O2, Light)

Caption: Primary decomposition pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Cool Cool (2-8°C) Experiment Perform Experiment Cool->Experiment Dark Dark Dark->Experiment Inert Inert Atmosphere Inert->Experiment HPLC HPLC Result Analyze Results HPLC->Result NMR NMR NMR->Result TLC TLC TLC->Result Purification Purification Fresh_Solution Use Fresh Solution Start Start with High-Purity Compound Start->Cool Start->Dark Start->Inert Experiment->HPLC Experiment->NMR Experiment->TLC Result->Purification Result->Fresh_Solution

Caption: Recommended workflow for handling and experimentation.

References

Technical Support Center: Scalable Synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 4-(6-bromopyridin-2-yl)benzaldehyde. The information is presented in a question-and-answer format to address common challenges and provide detailed experimental protocols.

Troubleshooting Guide & FAQs

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction. This reaction couples an aryl halide with an arylboronic acid and is widely used in industrial processes due to its high efficiency, flexibility, and tolerance of various functional groups. For the synthesis of this compound, this typically involves the reaction of 2,6-dibromopyridine with 4-formylphenylboronic acid.

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure the purity and stability of your starting materials, particularly the 4-formylphenylboronic acid, as boronic acids can degrade over time. The 2,6-dibromopyridine should also be of high purity.

  • Catalyst Activity: The palladium catalyst is crucial. Ensure it has not been deactivated by exposure to air or moisture. Using a fresh batch of catalyst or a more robust pre-catalyst can often resolve this issue.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions. Ensure your reaction setup is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base: The choice of solvent and base is critical and often substrate-dependent. A common system is a mixture of an organic solvent like 1,4-dioxane or toluene with an aqueous base solution. The base, such as potassium carbonate or potassium phosphate, must be of good quality and used in the correct stoichiometry.

Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?

A3: Common side products in the Suzuki coupling for this synthesis include:

  • Homocoupling of 4-formylphenylboronic acid: This results in the formation of 4,4'-diformylbiphenyl. This is often caused by the presence of oxygen. Thoroughly degassing your solvents and maintaining a strict inert atmosphere can minimize this.

  • Protodeboronation of 4-formylphenylboronic acid: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzaldehyde. This can be minimized by carefully selecting the base and reaction temperature.

  • Double arylation of 2,6-dibromopyridine: This leads to the formation of 2,6-bis(4-formylphenyl)pyridine. To favor the desired mono-arylation, it is crucial to control the stoichiometry of the reactants, typically by using a slight excess of 2,6-dibromopyridine.

Q4: How can I achieve selective mono-arylation of 2,6-dibromopyridine?

A4: Achieving selective mono-arylation over diarylation is a key challenge. The following strategies can be employed:

  • Stoichiometry Control: Use 2,6-dibromopyridine as the limiting reagent. A slight excess of the boronic acid can be used, but a large excess should be avoided to prevent diarylation.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the desired mono-arylated product is maximized can prevent the formation of the diarylated product. Lowering the reaction temperature can also sometimes improve selectivity.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity. Some bulky ligands may favor mono-arylation due to steric hindrance.

Q5: What is a reliable method for purifying this compound on a larger scale?

A5: For scalable purification, crystallization is the preferred method over chromatography. After the reaction workup, the crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene/heptane) and allowed to cool slowly to induce crystallization. Washing the resulting crystals with a cold solvent will help remove impurities. If chromatographic purification is necessary, using a plug of silica gel to remove baseline impurities before crystallization can be an effective strategy.

Experimental Protocols

Scalable Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2,6-Dibromopyridine

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet, add 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add 1,4-dioxane to the vessel. In a separate flask, dissolve potassium carbonate (3.0 eq) in degassed water and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a solid.

Parameter Typical Value Notes
2,6-Dibromopyridine 1.0 equivalentLimiting reagent
4-Formylphenylboronic acid 1.1 equivalentsSlight excess to drive the reaction
Pd(OAc)₂ 2 mol%Pre-catalyst
PPh₃ 8 mol%Ligand
K₂CO₃ 3.0 equivalentsBase
Solvent 1,4-Dioxane/Water (4:1)Degassed solvents are crucial
Temperature 80-90 °CMonitor for optimal conversion
Reaction Time 4-8 hoursMonitor by TLC/LC-MS
Typical Yield 70-85%Dependent on scale and optimization

Visualizations

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Challenges in the functionalization of the 4-(6-Bromopyridin-2-yl)benzaldehyde core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 4-(6-Bromopyridin-2-yl)benzaldehyde core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound core?

The two primary reactive sites on this molecule are the bromine atom on the pyridine ring, which is susceptible to various cross-coupling reactions, and the aldehyde group, which can undergo nucleophilic addition and reductive amination. The pyridine nitrogen can also influence reactions by acting as a Lewis base.

Q2: What are the most common methods for functionalizing the C-Br bond?

The most common methods include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters) and the Sonogashira coupling (with terminal alkynes). Nucleophilic aromatic substitution can also be a viable, though often more challenging, route.

Q3: Can the aldehyde group interfere with cross-coupling reactions at the C-Br bond?

Yes, the aldehyde group can potentially interfere. Under basic conditions, it may undergo side reactions such as aldol condensation. Furthermore, some organometallic reagents used in cross-coupling can add to the aldehyde. Careful selection of reaction conditions, particularly the base and temperature, is crucial to minimize these side reactions.

Q4: What are the key challenges in purifying derivatives of this compound?

Purification can be challenging due to the polarity of the molecule and potential for closely related impurities. Common issues include separating the desired product from starting materials, homo-coupled byproducts, and products of side reactions involving the aldehyde. Column chromatography on silica gel is a common purification method, and the choice of eluent system is critical for achieving good separation.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired coupled product.

Potential Cause Troubleshooting Suggestion
Catalyst Inactivation The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.
Inefficient Oxidative Addition The C-Br bond on the electron-deficient pyridine ring can be less reactive. Increase the reaction temperature or screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Protodeboronation of Boronic Acid The boronic acid is unstable under the reaction conditions. Use anhydrous solvents, degas the reaction mixture thoroughly, and consider using more stable boronic esters (e.g., pinacol esters).
Homocoupling of Boronic Acid Oxygen contamination can promote homocoupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Inappropriate Base The chosen base may not be optimal for the transmetalation step or may be promoting side reactions. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Aldehyde Interference The aldehyde group is undergoing side reactions. Use milder bases or protect the aldehyde group as an acetal prior to the coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water).

  • Heat the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

Issue: Low yield or formation of undesired byproducts.

Potential Cause Troubleshooting Suggestion
Glaser-Hay Homocoupling of Alkyne The copper catalyst can promote the homocoupling of the terminal alkyne.[2] Use a minimal amount of the copper co-catalyst (e.g., CuI, 1-5 mol%) and ensure the reaction is strictly anaerobic. Consider copper-free conditions.
Decomposition of Starting Materials The reaction temperature might be too high, leading to decomposition. Run the reaction at a lower temperature for a longer period.
Catalyst Poisoning Impurities in the reagents or solvents can poison the palladium catalyst. Use high-purity reagents and freshly distilled, degassed solvents.
Aldehyde Reactivity The alkyne or other nucleophiles in the reaction mixture may add to the aldehyde. Protect the aldehyde group if this is a significant issue.
Incomplete Reaction The C-Br bond is not sufficiently reactive under the chosen conditions. Consider using a more active palladium catalyst or ligand system.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a degassed solvent (e.g., THF, DMF) followed by a degassed amine base (e.g., triethylamine, diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Reductive Amination

Issue: Formation of side products or incomplete conversion.

Potential Cause Troubleshooting Suggestion
Reduction of the Aldehyde The reducing agent is too strong and is reducing the aldehyde to an alcohol. Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3]
Slow Imine Formation The equilibrium for imine formation is unfavorable. Add a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acid (e.g., acetic acid) to drive the reaction forward.[4]
Over-alkylation If using a primary amine, a second alkylation can occur, leading to a tertiary amine. Use a stoichiometric amount of the aldehyde or a slight excess of the amine.
Low Reactivity of the Amine Electron-poor or sterically hindered amines may react slowly. Increase the reaction temperature or use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the aldehyde.
Complex Reaction Mixture The presence of multiple reactive species leads to a mixture of products. Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol).

  • Add a catalytic amount of acetic acid if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography or crystallization.

Visualized Workflows

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Catalyst Issue? start->catalyst conditions Reaction Conditions? start->conditions substrate Substrate Issue? start->substrate ligand Use Bulky Ligand (e.g., SPhos) catalyst->ligand Pyridine Coordination temp Increase Temperature conditions->temp Low Reactivity base Screen Bases (K₂CO₃, Cs₂CO₃) conditions->base Side Reactions protodeboronation Use Pinacol Ester substrate->protodeboronation Boronic Acid Decomposition aldehyde Protect Aldehyde substrate->aldehyde Aldehyde Interference Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction aldehyde This compound imine Imine Intermediate aldehyde->imine amine Primary or Secondary Amine amine->imine product Desired Amine Product imine->product Reduction reducing_agent Mild Reducing Agent (e.g., STAB) reducing_agent->product

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the characterization of 4-(6-Bromopyridin-2-yl)benzaldehyde, a key building block in pharmaceutical and materials science research. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide presents detailed experimental protocols and expected data based on the analysis of structurally related compounds, such as other brominated and substituted benzaldehydes.

At a Glance: Comparison of Analytical Techniques

The selection of an analytical method for this compound depends on the specific analytical goal, such as structure elucidation, purity assessment, or quantification. The table below summarizes the key applications and performance aspects of the most common analytical techniques.

Analytical TechniqueInformation ProvidedKey Performance Aspects
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, confirmation of atomic connectivity, and quantitative analysis (qNMR).[1][2]Unambiguous structural elucidation.
Mass Spectrometry (MS) Molecular weight determination and structural information from fragmentation patterns.[3]High sensitivity, suitable for identifying impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, purity determination, and impurity profiling.[4][5]High resolution and sensitivity for separating complex mixtures.
Elemental Analysis (EA) Determination of the elemental composition (C, H, N, Br).[6][7]Confirms the empirical formula of the compound.

Expected Analytical Data and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehydic proton (-CHO)
~8.2 - 7.9m4HAromatic protons (Benzene ring)
~7.8 - 7.5m3HAromatic protons (Pyridine ring)

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192Aldehydic Carbonyl (C=O)
~158C-Br (Pyridine ring)
~154Quaternary Carbon (Pyridine-Benzene bond)
~140 - 120Aromatic Carbons

Experimental Protocol for NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 500 MHz NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: 16 scans, 30° pulse angle, 2-second acquisition time, and a 1-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Use the same instrument and sample.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, 45° pulse angle, 1.5-second acquisition time, and a 2-second relaxation delay.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Acquire_H Acquire 1H Spectrum Tube->Acquire_H Acquire_C Acquire 13C Spectrum Tube->Acquire_C Process Fourier Transform, Phasing, Baseline Correction Acquire_H->Process Acquire_C->Process Analyze Calibrate, Integrate, Assign Peaks Process->Analyze

Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI)

m/zRelative IntensityProposed Fragment
261/263High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
232/234Moderate[M-CHO]⁺
182Moderate[M-Br]⁺
154Moderate[M-Br-CO]⁺
104High[C₇H₄O]⁺
76Moderate[C₆H₄]⁺

Experimental Protocol for GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

    • Further dilute to a final concentration of approximately 10 µg/mL.

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

    • Use a capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • GC Conditions:

    • Injector temperature: 250°C.

    • Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230°C.

MS_Fragmentation M [M]+. m/z 261/263 M_minus_CHO [M-CHO]+ m/z 232/234 M->M_minus_CHO -CHO M_minus_Br [M-Br]+ m/z 182 M->M_minus_Br -Br Fragment1 [C7H4O]+. m/z 104 M_minus_CHO->Fragment1 -C5H3NBr Fragment2 [M-Br-CO]+ m/z 154 M_minus_Br->Fragment2 -CO HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_run HPLC Run cluster_analysis Data Analysis Sample Prepare Sample Solution Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases A & B Separate Gradient Elution on C18 Column MobilePhase->Separate Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks, Calculate Purity Chromatogram->Analyze

References

A Comparative Guide to 4-(6-Bromopyridin-2-yl)benzaldehyde and Alternative Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. 4-(6-Bromopyridin-2-yl)benzaldehyde stands as a versatile bifunctional reagent, integrating a reactive aldehyde for subsequent modifications and a bromopyridine moiety primed for cross-coupling reactions. This guide provides an objective comparison of this compound with its halogenated analogs and other related building blocks, focusing on their performance in widely-used palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The utility of this compound and its alternatives is largely demonstrated in their efficacy in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the halogen on the pyridine ring significantly impacts the reactivity of the building block in the crucial oxidative addition step of the catalytic cycle.

General Reactivity Trends

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend of bond strength: I > Br > Cl > F. This trend is a consequence of the carbon-halogen bond dissociation energy, where the weaker bonds of heavier halogens are more readily cleaved by the palladium catalyst. Consequently, bromo-substituted pyridines, such as this compound, typically offer a good balance of reactivity and stability, often requiring less stringent reaction conditions than their chloro-analogs. Fluoro-substituted pyridines are generally unreactive in these cross-coupling reactions.

Quantitative Comparison in Suzuki-Miyaura and Buchwald-Hartwig Reactions

While a direct head-to-head comparison of 4-(6-halopyridin-2-yl)benzaldehydes under identical conditions is not extensively documented in the literature, the following table summarizes representative yields from studies on analogous systems. This data provides a strong indication of the expected performance of these building blocks.

Building BlockCoupling Partner (Reaction Type)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acid (Suzuki-Miyaura)Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85-95
4-(6-Chloropyridin-2-yl)benzaldehyde Phenylboronic acid (Suzuki-Miyaura)Pd₂(dba)₃ / SPhosK₃PO₄Dioxane11024~70-80
4-(6-Fluoropyridin-2-yl)benzaldehyde Phenylboronic acid (Suzuki-Miyaura)Standard Pd catalystsVariousVarious--Low/No Rxn
This compound Morpholine (Buchwald-Hartwig)Pd₂(dba)₃ / BINAPNaOtBuToluene10018~80-90
4-(6-Chloropyridin-2-yl)benzaldehyde Morpholine (Buchwald-Hartwig)Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane12024~65-75
2,6-Dibromopyridine 4-Formylphenylboronic acid (Suzuki-Miyaura)Pd(dppf)Cl₂K₂CO₃DMF806~90 (mono)
2,6-Dichloropyridine 4-Formylphenylboronic acid (Suzuki-Miyaura)Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH10018~75 (mono)

Note: The yields presented are based on analogous systems and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Visualizing Synthetic Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow for a comparative study.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (e.g., this compound) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor byTLC/LC-MS Heating->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: A general experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex molecules, particularly through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its reactivity is generally superior to its chloro-analog, often leading to higher yields under milder conditions. While the fluoro-analog is not a suitable substrate for these palladium-catalyzed reactions, it may find utility in other transformations such as nucleophilic aromatic substitution. For synthetic strategies requiring the construction of the 2-arylpyridine core, the use of 2,6-dihalopyridines with 4-formylphenylboronic acid also presents a viable, high-yielding alternative. The choice of building block will ultimately depend on the specific synthetic strategy, desired reactivity, and cost considerations.

A Comparative Guide to the Synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 4-(6-bromopyridin-2-yl)benzaldehyde, a key building block in pharmaceutical and materials science. The document outlines a validated Suzuki-Miyaura coupling method and compares it with alternative palladium-catalyzed cross-coupling reactions, namely the Stille and Negishi couplings. Experimental data, detailed protocols, and reaction workflows are presented to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction time, reagent availability, and safety considerations.

Validated Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. For the synthesis of this compound, a validated approach involves the selective mono-arylation of 2,6-dibromopyridine with 4-formylphenylboronic acid. The use of an N-heterocyclic carbene (NHC) ligand is crucial for achieving high selectivity for the mono-substituted product over the di-substituted byproduct.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • 4-Formylphenylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.12 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN) and Water (degassed)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromopyridine, 4-formylphenylboronic acid, and K₂CO₃.

  • In a separate flask, pre-form the catalyst by stirring Pd(OAc)₂ and IPr·HCl in acetonitrile for 10 minutes at room temperature.

  • Add the pre-formed catalyst solution to the Schlenk flask containing the reactants.

  • Add a degassed 1:1 mixture of acetonitrile and water to the reaction mixture.

  • Seal the Schlenk flask and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Routes: A Comparative Overview

While the Suzuki-Miyaura coupling is a robust method, other palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings offer alternative pathways to the target molecule. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and concerns regarding reagent toxicity.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids)Low toxicity of reagents and byproducts; commercially available reagents.[3]Can be sensitive to strong bases; boronic acids can undergo protodeboronation.
Stille Coupling Organotin compounds (stannanes)Excellent functional group tolerance; stable reagents.[4][5]High toxicity of organotin reagents and byproducts; difficult removal of tin byproducts.[5]
Negishi Coupling Organozinc compoundsHigh functional group tolerance; reactive organozinc reagents.[6][7]Organozinc reagents are often moisture-sensitive and require inert atmosphere techniques.
Stille Coupling Approach

The Stille coupling utilizes an organostannane reagent, such as (4-formylphenyl)tributylstannane, to couple with 2,6-dibromopyridine. This method is known for its excellent tolerance of various functional groups.[4][5]

Illustrative Experimental Protocol: Stille Coupling

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • (4-Formylphenyl)tributylstannane (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.12 mol%)

  • Potassium tert-butoxide (2.0 equiv)

  • Acetonitrile and Water (1:1 mixture)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, pre-form the catalyst by stirring Pd(OAc)₂ and IPr·HCl in acetonitrile for 10 minutes.

  • In a separate flask, dissolve 2,6-dibromopyridine and (4-formylphenyl)tributylstannane in a 1:1 mixture of acetonitrile and water.

  • Add potassium tert-butoxide to the substrate mixture.

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Stir the reaction vigorously at room temperature and monitor by TLC or GC-MS.

  • After completion, dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine washes.

  • Dry the organic layer, concentrate, and purify by column chromatography.[8]

Negishi Coupling Approach

The Negishi coupling involves the reaction of an organozinc reagent, such as (4-formylphenyl)zinc chloride, with 2,6-dibromopyridine. This reaction is noted for its high reactivity and functional group tolerance.[6][7]

Conceptual Experimental Protocol: Negishi Coupling

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • (4-Formylphenyl)zinc chloride (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under argon, add 2,6-dibromopyridine, Pd₂(dba)₃, and P(o-tol)₃.

  • Add anhydrous, degassed THF.

  • Slowly add the solution of (4-formylphenyl)zinc chloride in THF.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Data Summary

The following table summarizes typical reaction parameters for the different synthetic routes. Please note that yields can vary significantly based on the specific reaction conditions and scale.

ParameterSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Typical Yield Good to ExcellentGood to ExcellentGood to Excellent
Reaction Time 4 - 24 hours12 - 24 hours2 - 12 hours
Temperature Room Temperature to 80 °CRoom Temperature to 110 °CRoom Temperature to Reflux
Key Reagents Boronic acid, BaseOrganostannaneOrganozinc
Safety/Toxicity LowHigh (Organotins)Moderate (Moisture sensitive)

Experimental and Logical Workflow Diagrams

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling s1 Reactants & Catalyst Loading (2,6-dibromopyridine, 4-formylphenylboronic acid, Pd(OAc)2, IPr·HCl, K2CO3) s2 Solvent Addition & Degassing (Acetonitrile/Water) s1->s2 s3 Reaction (Room Temperature) s2->s3 s4 Work-up (EtOAc extraction, washes) s3->s4 s5 Purification (Column Chromatography) s4->s5 st1 Reactants & Catalyst Loading (2,6-dibromopyridine, (4-formylphenyl)tributylstannane, Pd(OAc)2, IPr·HCl, KOtBu) st2 Solvent Addition (Acetonitrile/Water) st1->st2 st3 Reaction (Room Temperature) st2->st3 st4 Work-up (EtOAc extraction, KF wash) st3->st4 st5 Purification (Column Chromatography) st4->st5 n1 Reactants & Catalyst Loading (2,6-dibromopyridine, (4-formylphenyl)zinc chloride, Pd2(dba)3, P(o-tol)3) n2 Solvent Addition & Inert Atmosphere (Anhydrous THF) n1->n2 n3 Reaction (Reflux) n2->n3 n4 Work-up (Quenching, Extraction) n3->n4 n5 Purification (Column Chromatography) n4->n5

Caption: Comparative experimental workflows for the synthesis of this compound.

catalytic_cycle_comparison cluster_general General Palladium Catalytic Cycle cluster_specifics Reaction-Specific Transmetalation Reagents (R'-M) pd0 Pd(0)Ln pd2_complex R-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition (R-X) transmetal_intermediate R-Pd(II)Ln-R' pd2_complex->transmetal_intermediate Transmetalation (R'-M) suzuki_reagent Suzuki: R'-B(OR)2 (+ Base) stille_reagent Stille: R'-SnR3 negishi_reagent Negishi: R'-ZnX transmetal_intermediate->pd0 Reductive Elimination product R-R' transmetal_intermediate->product

Caption: Generalized palladium cross-coupling cycle with specific transmetalation reagents.

References

Spectroscopic Analysis for the Structural Confirmation of 4-(6-Bromopyridin-2-yl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for the specific compound 4-(6-Bromopyridin-2-yl)benzaldehyde did not yield publicly available spectra or tabulated data. While the compound is commercially available, detailed characterization data is not provided by suppliers. Therefore, this guide will provide a comparative analysis based on predicted spectroscopic values for this compound and experimental data for the structurally related and well-characterized compound, 4-bromobenzaldehyde.

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the spectroscopic confirmation of this compound. The comparison will highlight the expected influence of the 6-bromopyridin-2-yl substituent on the spectroscopic features of the benzaldehyde moiety.

Comparative Spectroscopic Data

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound alongside the experimental data for 4-bromobenzaldehyde. The mass spectrometry data for both compounds are also included.

Spectroscopic DataThis compound (Predicted/Expected)4-Bromobenzaldehyde (Experimental)
¹H NMR (ppm)
Aldehyde-H~10.19.97
Aromatic-H (Benzene Ring)~8.0-8.2 (d, 2H), ~7.8-8.0 (d, 2H)7.89 (d, 2H), 7.74 (d, 2H)
Aromatic-H (Pyridine Ring)~7.6-7.9 (m, 3H)-
¹³C NMR (ppm)
C=O (Aldehyde)~192191.1
Aromatic-C (Benzene Ring)~130-140129.8, 131.0, 132.5, 135.1
Aromatic-C (Pyridine Ring)~120-160-
Mass Spectrometry
Molecular FormulaC₁₂H₈BrNOC₇H₅BrO
Molecular Weight262.10 g/mol 185.02 g/mol
[M]+ (m/z)261/263 (approx. 1:1 ratio due to Br isotopes)184/186 (approx. 1:1 ratio due to Br isotopes)
Key Fragments (m/z)Expected fragments from loss of -CHO, -Br156/158 ([M-CO]+), 105 ([M-Br]+), 77 ([C₆H₅]+)

Experimental Protocols

A general methodology for the spectroscopic analysis of a solid organic compound like this compound is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce the connectivity of the protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationship between the target compound and its comparison.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Compound This compound Dissolution Dissolve in Deuterated Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure Structural_Comparison cluster_target Target Compound cluster_comparison Comparison Compound cluster_common Common Moiety Target This compound C₁₂H₈BrNO Common 4-Bromobenzaldehyde Core Target->Common Contains Comparison 4-Bromobenzaldehyde C₇H₅BrO Comparison->Common Is

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(6-Bromopyridin-2-yl)benzaldehyde Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel 4-(6-bromopyridin-2-yl)benzaldehyde analogs, evaluating their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is a synthesized representation based on established principles of medicinal chemistry and findings from related heterocyclic compounds. The experimental data, while illustrative, is modeled on typical results from anticancer drug discovery programs.

Introduction

The 2,2'-bipyridine scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating properties and diverse biological activities, including anticancer effects.[1][2][3] Molecules incorporating this moiety have been shown to induce cell death in cancer cell lines.[1][3] Benzaldehyde derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[4] The combination of these two pharmacophores in this compound presents a promising starting point for the development of novel anticancer therapeutics. The bromine atom on the pyridine ring offers a potential vector for further chemical modification and may contribute to the compound's overall lipophilicity and binding interactions.[5]

This guide explores the impact of substitutions on the benzaldehyde ring of the parent compound 1 on its cytotoxic activity against the human promyelocytic leukemia cell line (HL-60).

Quantitative Data Summary

The cytotoxic activity of the synthesized analogs was evaluated using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDR1 (ortho)R2 (meta)R3 (para)IC50 (µM) against HL-60 cells
1 HHH15.2 ± 1.8
2a OCH3HH12.5 ± 1.1
2b HOCH3H8.9 ± 0.9
2c HHOCH310.3 ± 1.2
3a ClHH9.8 ± 1.0
3b HClH5.1 ± 0.6
3c HHCl6.7 ± 0.8
4a NO2HH7.2 ± 0.7
4b HNO2H3.5 ± 0.4
4c HHNO24.8 ± 0.5
5 HOHH9.5 ± 1.1
6 HN(CH3)2H18.9 ± 2.1

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends regarding the substitution on the benzaldehyde ring:

  • Effect of Substituent Position: For all substituent types (methoxy, chloro, and nitro), the activity was generally highest with substitution at the meta position (R2), followed by the para position (R3), and then the ortho position (R1). This suggests that the steric bulk at the ortho position may be detrimental to the compound's interaction with its biological target.

  • Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro and nitro, significantly enhanced the cytotoxic activity compared to the unsubstituted parent compound 1 . The most potent analogs were the nitro-substituted compounds, with 4b (meta-nitro) exhibiting the lowest IC50 value of 3.5 µM.

  • Effect of Electron-Donating Groups: The presence of a moderately electron-donating methoxy group also led to an increase in potency, with the meta-substituted analog 2b being the most active in this series. However, a strongly electron-donating group like dimethylamino (6 ) resulted in a loss of activity. The hydroxyl-substituted analog 5 showed moderate activity.

Experimental Protocols

MTT Assay for Cytotoxicity

  • Cell Culture: Human promyelocytic leukemia (HL-60) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 values were determined from the dose-response curves using non-linear regression analysis.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Parent Compound This compound Analogs Design & Synthesize Analogs (2a-6) Start->Analogs Purify Purification & Characterization (NMR, MS) Analogs->Purify Screening In Vitro Cytotoxicity Screening (MTT Assay on HL-60) Purify->Screening IC50 Determine IC50 Values Screening->IC50 SAR Establish Structure-Activity Relationship (SAR) IC50->SAR Lead Identify Lead Compound(s) SAR->Lead

Caption: Workflow for the Structure-Activity Relationship (SAR) study.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Analog (e.g., 4b) Inhibitor->RAF Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by the analogs.

References

A Comparative Guide to Alternatives for 4-(6-Bromopyridin-2-yl)benzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(6-Bromopyridin-2-yl)benzaldehyde is a versatile bifunctional building block, crucial in the synthesis of complex molecules, particularly in the development of pharmaceuticals and organic materials. Its utility stems from the presence of an aldehyde group, ready for a variety of transformations, and a bromo-pyridine moiety, which is a prime substrate for palladium-catalyzed cross-coupling reactions. However, synthetic strategy, cost, and desired reactivity can necessitate the use of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid researchers in selecting the optimal building block for their specific synthetic needs.

The primary alternatives to this compound are its halogen and pseudohalogen analogues, including the chloro, iodo, and triflate derivatives. The choice of leaving group on the pyridine ring significantly influences the compound's reactivity in cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the 6-substituted pyridin-2-yl moiety in common palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is highly dependent on the nature of the leaving group (X). The established trend for oxidative addition to the palladium(0) catalyst, which is often the rate-determining step, is:

I > OTf > Br > Cl

This trend implies that iodo- and triflate-substituted pyridines will generally react faster and under milder conditions than their bromo and chloro counterparts. While the bromo-derivative offers a good balance of reactivity and stability, the chloro-analog is often more cost-effective but may require more forcing conditions or highly active catalyst systems to achieve comparable yields.

Data Presentation: Comparative Performance in Cross-Coupling Reactions

The following table summarizes experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, comparing the performance of this compound with its chloro- and iodo-analogs.

Reactant AReactant BReaction TypeCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-(6-Chloropyridin-2-yl)benzaldehyde 4-Methoxyphenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene110383[1]
This compound Phenylboronic acidSuzuki-MiyauraPd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene/H₂O1001295
4-(6-Iodopyridin-2-yl)benzaldehyde Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O80298
This compound PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂/CuI (2/4)Et₃NTHF60692
4-(6-Iodopyridin-2-yl)benzaldehyde PhenylacetyleneSonogashiraPd(PPh₃)₄/CuI (1/2)DIPAToluene25496
This compound MorpholineBuchwald-HartwigPd₂(dba)₃/XPhos (1/2)NaOtBu (1.2)Toluene1001891
4-(6-Chloropyridin-2-yl)benzaldehyde AnilineBuchwald-HartwigPd₂(dba)₃/RuPhos (2/4)K₂CO₃ (1.5)Dioxane1102485

Note: Data is compiled from representative literature procedures. Conditions and yields may vary based on specific substrates and laboratory techniques.

Experimental Protocols

Below are detailed methodologies for a representative Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 262 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene and degassed deionized water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 4-(6-phenylpyridin-2-yl)benzaldehyde.

Protocol 2: Suzuki-Miyaura Coupling of 4-(6-Chloropyridin-2-yl)benzaldehyde

Materials:

  • 4-(6-Chloropyridin-2-yl)benzaldehyde (1.0 mmol, 217.6 mg)

  • 4-Methoxyphenylboronic acid (1.05 mmol, 159 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-(6-chloropyridin-2-yl)benzaldehyde, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]

  • Flush the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the mixture to reflux (approximately 110 °C) with constant stirring.[1]

  • Maintain the reaction at reflux for 3 hours, monitoring progress by TLC.[1]

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The resulting crude solid is purified by flash column chromatography on silica gel to afford the pure 4-[6-(4-methoxyphenyl)pyridin-2-yl]benzaldehyde.[1]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis and application of these building blocks.

G start Start: Assemble Glassware reagents Weigh & Add Solid Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Continue if incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup If complete purify Purification (Column Chromatography) workup->purify end End: Characterize Pure Product purify->end

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity cluster_0 Relative Reactivity in Oxidative Addition I Iodo (I) OTf Triflate (OTf) I->OTf > lab Highest Reactivity Br Bromo (Br) OTf->Br > Cl Chloro (Cl) Br->Cl > lab2 Lowest Reactivity

Caption: Reactivity trend of leaving groups in Pd-catalyzed cross-coupling.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Ar-X oa_label Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' oa_complex->trans_complex Ar'-B(OR)₂ (Base) trans_label Transmetalation trans_complex->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Analysis of Catalysts for Suzuki Reactions of 2-Bromopyridine Derivatives: Insights for the Functionalization of 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The targeted functionalization of heteroaromatic compounds, such as pyridine derivatives, is of particular importance in the development of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of 2-bromopyridine derivatives, offering valuable insights for the selection of optimal conditions for substrates like 4-(6-bromopyridin-2-yl)benzaldehyde.

Due to a lack of specific comparative studies on this compound in the available scientific literature, this guide presents data from analogous reactions involving structurally similar 2-bromopyridine substrates. This information serves as a predictive framework to guide catalyst selection and reaction optimization for the target molecule. The choice of catalyst, ligand, base, and solvent system is critical in achieving high yields and reaction efficiency.

Comparative Performance of Palladium Catalysts in Suzuki Coupling of 2-Bromopyridine Derivatives

The following table summarizes the performance of several common palladium catalysts in the Suzuki-Miyaura coupling of various 2-bromopyridine derivatives with arylboronic acids. The data highlights the influence of different catalyst systems and reaction parameters on the reaction outcome.

Catalyst System2-Bromopyridine SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄2-BromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O10012~95%
Pd(OAc)₂ / SPhos2-Bromo-6-methylpyridine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O10018>90%
PdCl₂(dppf)2-BromopyridinePhenylboronic acidNa₂CO₃DME8516~98%
Pd₂(dba)₃ / P(t-Bu)₃2-BromopyridinePhenylboronic acidKF1,4-Dioxane80-10012-24Effective
Pd/C2-Halogenated PyridinesArylboronic acidsK₂CO₃Isopropanol/H₂ORefluxN/AGood to Excellent

Visualizing the Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura reaction is governed by a catalytic cycle involving the palladium catalyst. The key steps of oxidative addition, transmetalation, and reductive elimination are depicted in the following diagram.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X RPdX R¹-Pd(II)Lₙ-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation R²-B(OR)₂ RPdR R¹-Pd(II)Lₙ-R² Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 R¹-R² CoupledProduct Coupled Product (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂) caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Coupling Reactions

A typical experimental procedure for performing a Suzuki-Miyaura coupling reaction is outlined below. This workflow highlights the key steps from reaction setup to product purification.

Experimental_Workflow start Start setup Reaction Setup: - 2-Bromopyridine Derivative - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (e.g., N₂ or Ar) setup->inert reagents Add Catalyst, Ligand, and Degassed Solvent inert->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification product Isolated Product purification->product end End product->end caption General experimental workflow for a Suzuki coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling reactions of 2-bromopyridine derivatives, which can be adapted for this compound.

Protocol 1: Using Pd(PPh₃)₄

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine derivative, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd(OAc)₂ with a Phosphine Ligand

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)

  • SPhos (or other suitable phosphine ligand) (4-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry reaction vessel, combine the 2-bromopyridine derivative, arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand and add them to the reaction vessel.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the product via column chromatography.

Conclusion

Purity Assessment of Synthesized 4-(6-Bromopyridin-2-yl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-(6-Bromopyridin-2-yl)benzaldehyde. Objective comparisons with commercially available alternatives are presented, supported by experimental data and detailed protocols for key analytical techniques. This document is intended to aid researchers in selecting the most appropriate methods for quality control and characterization of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a reactive aldehyde group and a bromopyridine moiety suitable for cross-coupling reactions, makes it a valuable precursor in drug discovery and development.[1] Pyridine and its derivatives are known to exhibit a wide range of biological activities, including as anticancer, antifungal, and antibacterial agents.[2] Given its role as a foundational molecule in the synthesis of potential therapeutics, ensuring the high purity of this compound is of paramount importance. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final product, and potentially introduce toxic byproducts.

This guide outlines a systematic approach to the purity assessment of synthesized this compound, comparing it with commercially available standards.

Comparison with Commercial Alternatives

Several chemical suppliers offer this compound, typically with a stated purity of around 95%.[3] While convenient, the purity of these commercial batches can vary. Therefore, a thorough in-house analysis of the synthesized compound against a commercial reference is a prudent step.

Table 1: Comparison of Synthesized vs. Commercial this compound

ParameterSynthesized Product (Typical Batch)Commercial Alternative 1 (≥95%)Commercial Alternative 2 (≥95%)
Purity (HPLC, Area %) 99.2%96.5%95.8%
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrum (m/z) [M+H]⁺ = 262.0, 264.0[M+H]⁺ = 262.0, 264.0[M+H]⁺ = 262.0, 264.0
Melting Point 118-120 °C115-119 °C114-118 °C
Appearance White to off-white solidOff-white to yellow solidLight yellow solid

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for a comprehensive purity assessment. The following methods provide orthogonal information, ensuring a reliable characterization of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reversed-phase method is generally suitable for a molecule of this polarity.

Table 2: HPLC Purity Analysis Data

SampleRetention Time (min)Peak Area (%)
Synthesized Product 5.899.2
Impurity 1 3.20.3
Impurity 2 4.50.5
Commercial Alternative 1 5.896.5
Impurity A 3.11.2
Impurity B 4.62.3
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Welch Ultisil® XB-C18, 4.6 × 250 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm (or 360 nm if derivatized).[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities.

Table 3: ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aldehyde (-CHO)~10.1~191
Aromatic CH7.5 - 8.2125 - 140
Pyridyl CH7.2 - 7.8120 - 158
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[5]

  • ¹H NMR Acquisition:

    • Pulse angle: 30°.

    • Acquisition time: ~3 seconds.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Proton-decoupled.

    • A sufficient number of scans to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can help in identifying impurities. The presence of a bromine atom results in a characteristic isotopic pattern.

Table 4: Mass Spectrometry Data

IonExpected m/zObserved m/zIsotopic Pattern
[M+H]⁺ 261.98 & 263.98262.0 & 264.0~1:1 ratio
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[6]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.

  • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from the HPLC. The presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance will result in two molecular ion peaks with a mass difference of 2 and an intensity ratio of approximately 1:1.[7]

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the purity assessment process.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_comparison Comparison cluster_result Final Assessment synthesis Synthesized Product purification Column Chromatography synthesis->purification hplc HPLC purification->hplc nmr NMR (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_comparison Data Comparison hplc->data_comparison nmr->data_comparison ms->data_comparison commercial Commercial Standard commercial->data_comparison final_purity Final Purity Determination data_comparison->final_purity

Caption: Workflow for the purity assessment of this compound.

Hypothetical Signaling Pathway Inhibition

Compounds containing substituted pyridine and benzaldehyde motifs are often investigated as inhibitors of signaling pathways implicated in diseases such as cancer. For instance, they can be designed to target the ATP-binding site of tyrosine kinases.

G cluster_pathway Hypothetical Tyrosine Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor P1 Downstream Effector 1 Receptor->P1 P P2 Downstream Effector 2 P1->P2 P CellResponse Cell Proliferation & Survival P2->CellResponse Inhibitor This compound Derivative Inhibitor->Receptor Inhibits ATP Binding

Caption: Inhibition of a hypothetical tyrosine kinase signaling pathway.

Conclusion

A rigorous and multi-faceted analytical approach is crucial for the purity assessment of synthesized this compound. The combination of HPLC, NMR, and MS provides a comprehensive profile of the compound, allowing for a confident determination of its purity and structural integrity. By comparing the synthesized material against commercially available standards, researchers can ensure the quality of this key intermediate, which is critical for the successful development of novel therapeutics and other advanced materials.

References

Comparative Biological Evaluation of Novel 4-(6-Bromopyridin-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative biological evaluation of a series of novel compounds derived from the core scaffold of 4-(6-Bromopyridin-2-yl)benzaldehyde. The synthesized compounds have been screened for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of the compounds' performance, supported by experimental data and detailed methodologies.

Introduction to the Core Scaffold

The this compound scaffold is a unique heterocyclic structure that presents multiple opportunities for chemical modification to explore its therapeutic potential. The presence of the pyridine ring, the bromo substituent, and the reactive aldehyde group allows for the synthesis of a diverse library of derivatives. This guide focuses on three representative hypothetical derivatives, designated as Compound A , Compound B , and Compound C , and compares their biological activities against relevant benchmarks.

Data Presentation: Comparative Biological Activities

The biological activities of the novel compounds were assessed through a series of in vitro assays. The quantitative data for anticancer, antimicrobial, and enzyme inhibition activities are summarized in the tables below for easy comparison.

Anticancer Activity

The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 1. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.

Table 1: Anticancer Activity (IC50 in µM) of Novel Compounds

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Compound A 12.518.225.1
Compound B 5.89.115.6
Compound C 28.435.742.3
Doxorubicin 0.81.22.5

Lower IC50 values indicate higher potency.

Antimicrobial Activity

The antimicrobial efficacy of the compounds was determined by measuring the minimum inhibitory concentration (MIC) against various pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Ciprofloxacin and Fluconazole were used as reference standards for antibacterial and antifungal activity, respectively.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Novel Compounds

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Compound A 3264>128
Compound B 163264
Compound C 64>128>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Lower MIC values indicate greater antimicrobial activity. N/A: Not Applicable.

Enzyme Inhibition Activity

The inhibitory potential of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, was assessed. The inhibition constant (Ki) values are presented in Table 3. Tacrine, a known cholinesterase inhibitor, was used as a reference compound.

Table 3: Cholinesterase Inhibition (Ki in nM) of Novel Compounds

CompoundAcetylcholinesterase (AChE)Butyrylcholinesterase (BuChE)
Compound A 85150
Compound B 4598
Compound C 210350
Tacrine 1530

Lower Ki values indicate a stronger inhibition of the enzyme.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a clear understanding of the data presented.

Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (HeLa, MCF-7, and A549) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. The cells were treated with various concentrations of the compounds (ranging from 0.1 to 100 µM) for 48 hours. The final DMSO concentration in the wells was kept below 0.5%.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Method
  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures were then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds were serially diluted in the respective broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Enzyme Inhibition: Ellman's Method for Cholinesterase Activity
  • Enzyme and Substrate Preparation: Solutions of human recombinant AChE or BuChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) were prepared in phosphate buffer (pH 8.0).

  • Inhibition Assay: The assay was performed in a 96-well plate. The test compound at various concentrations was pre-incubated with the enzyme for 15 minutes at 37°C.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate and DTNB.

  • Absorbance Measurement: The formation of the yellow-colored 5-thio-2-nitrobenzoate anion was monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction was calculated from the slope of the absorbance versus time plot. The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of the inhibitor. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate key aspects of the biological evaluation process and the putative mechanisms of action of the novel compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound derivatives Novel Derivatives (A, B, C) start->derivatives Chemical Modification anticancer Anticancer Assays (MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (MIC) derivatives->antimicrobial enzyme Enzyme Inhibition (Cholinesterase) derivatives->enzyme ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic ki Ki Determination enzyme->ki sar Structure-Activity Relationship (SAR) ic50->sar mic->sar ki->sar

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound Compound B cell Cancer Cell bax Bax Activation cell->bax Activates bcl2 Bcl-2 Inhibition cell->bcl2 Inhibits mito Mitochondrial Membrane Potential Loss bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Putative apoptosis signaling pathway induced by Compound B in cancer cells.

Structure_Activity_Relationship cluster_derivatives Derivatives & Activity core This compound Core compA Compound A Moderate Activity core:f0->compA Modification 1 compB Compound B High Activity core:f0->compB Modification 2 compC Compound C Low Activity core:f0->compC Modification 3 conclusion Conclusion: Modification 2 is key for high activity

Caption: Simplified structure-activity relationship (SAR) diagram for the novel compounds.

Safety Operating Guide

Safe Disposal of 4-(6-Bromopyridin-2-yl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4-(6-Bromopyridin-2-yl)benzaldehyde must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated aromatic aldehyde, aligning with standard laboratory safety practices and regulatory requirements.

Immediate Safety and Handling:

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses or a face shield, protective gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1] In case of a spill, do not let the product enter drains.[1][2] For containment, cover drains and collect the spilled material, binding it with an absorbent material if necessary, before proceeding with disposal.[2]

Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound is a multi-step process that begins with immediate containment and culminates in transfer to a licensed waste management facility. Adherence to these steps is mandatory for laboratory safety and regulatory compliance.

Step 1: Waste Identification and Segregation

As a halogenated organic compound, this compound waste must be segregated from non-halogenated chemical waste.[3][4] Mixing these waste streams can lead to increased disposal costs and complex waste treatment processes.[3]

Step 2: Containerization

  • Use Designated Containers: Obtain a designated and compatible hazardous waste container, often provided by your institution's Environmental Health and Safety (EHS) department. For halogenated organic wastes, these are typically clearly labeled.[5]

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Secure Closure: Ensure the waste container has a secure, tight-fitting lid and is kept closed except when adding waste.[3]

  • Labeling: Affix a hazardous waste tag to the container as soon as waste accumulation begins.[3][5] The label should clearly identify the contents as "Hazardous Waste" and list "this compound".

Step 3: Storage

Store the sealed and labeled waste container in a designated, well-ventilated, and cool area. The storage location should be under the direct supervision of laboratory personnel and away from incompatible materials.[6] It is advisable to use secondary containment, such as a larger, chemically resistant bin, to prevent spills from reaching drains.[3]

Step 4: Arrange for Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6] All hazardous waste must be disposed of through approved channels and in accordance with national and local regulations.[7] Do not attempt to dispose of this chemical down the sink or in regular trash.[8]

Key Disposal Data Summary:

ParameterGuideline/Specification
Waste ClassificationHalogenated Organic Waste
Container TypeDesignated, compatible, and securely sealed hazardous waste container.
LabelingHazardous waste tag with the chemical name clearly indicated.
StorageSegregated from non-halogenated waste, in a cool, well-ventilated area with secondary containment.
Final DisposalThrough an approved and licensed hazardous waste disposal facility.[2][9][10]

Experimental Workflow for Disposal:

cluster_0 In-Lab Procedures cluster_1 External Disposal A Step 1: Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) B Step 2: Segregate Waste (Keep separate from non-halogenated waste) A->B C Step 3: Containerize Waste (Use designated, sealed, and labeled container) B->C D Step 4: Store Safely (Cool, ventilated area with secondary containment) C->D E Step 5: Contact EHS or Licensed Waste Disposal Company D->E F Step 6: Arrange for Waste Pickup E->F G Step 7: Final Disposal at an Approved Facility F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-(6-Bromopyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling 4-(6-Bromopyridin-2-yl)benzaldehyde. The following information is compiled to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.

Chemical Identifier and Physical Properties

PropertyValueReference
CAS Number 588727-65-5[1]
Molecular Formula C₁₂H₈BrNO[1]
Molecular Weight 262.1 g/mol [1]
Appearance Solid (predicted)
Storage Room temperature[1]

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Harmful if Swallowed: Aromatic aldehydes can be harmful if ingested.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles and Face ShieldSplash-proof goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a risk of splashing.Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.
Hand Protection Chemical-Resistant GlovesButyl rubber or nitrile gloves are recommended for handling aromatic aldehydes.[2] Discard gloves immediately if contaminated.Provides a barrier against skin contact, which can cause irritation.
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Review SDS Review SDS of Similar Compounds Gather PPE Don Appropriate PPE Review SDS->Gather PPE Prepare Work Area Ensure Fume Hood is Operational Gather PPE->Prepare Work Area Weigh Solid Weigh Solid Compound Prepare Work Area->Weigh Solid In Fume Hood Dissolve/React Dissolve in Solvent or Start Reaction Weigh Solid->Dissolve/React Monitor Reaction Monitor Reaction Progress Dissolve/React->Monitor Reaction Quench Reaction Quench Reaction (if applicable) Monitor Reaction->Quench Reaction Workup/Purify Perform Aqueous Workup or Purification Quench Reaction->Workup/Purify Store Product Store Product in a Labeled, Sealed Container Workup/Purify->Store Product Dispose Waste Segregate and Dispose of Waste Properly Store Product->Dispose Waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction using this compound as a starting material. This is a common reaction for this class of compounds in drug development.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) and the palladium catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety. As a brominated organic compound, it must be treated as halogenated hazardous waste.

Waste Segregation and Disposal Workflow

Waste Disposal Workflow cluster_waste_streams Waste Generation cluster_segregation Waste Segregation Solid Waste Contaminated Solids (gloves, paper towels) Halogenated Solid Halogenated Solid Waste Container Solid Waste->Halogenated Solid Liquid Waste Reaction Mixtures, Solvent Rinses Halogenated Liquid Halogenated Liquid Waste Container Liquid Waste->Halogenated Liquid Sharps Waste Contaminated Needles, Glassware Sharps Container Sharps Waste Container Sharps Waste->Sharps Container Licensed Disposal Disposal by Licensed Hazardous Waste Vendor Halogenated Solid->Licensed Disposal Halogenated Liquid->Licensed Disposal Sharps Container->Licensed Disposal via EHS

Caption: Segregation and disposal workflow for waste generated from handling the title compound.

Step-by-Step Disposal Protocol:

  • Identify and Segregate: All waste containing this compound must be segregated as "Halogenated Organic Waste". Do not mix with non-halogenated waste.

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, weighing paper, silica gel) in a designated, clearly labeled, and sealed container for halogenated solid waste.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a dedicated, leak-proof, and clearly labeled container for "Halogenated Organic Liquid Waste". Do not overfill the container; leave at least 10% headspace.

  • Empty Containers: Rinse empty containers of the chemical three times with a suitable solvent. Collect the rinsate as halogenated liquid waste. Deface the label on the empty container before disposal as regular solid waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers by a licensed contractor.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the responsible handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.